Fulvestrant sulfone
Description
Structure
3D Structure
Properties
IUPAC Name |
(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYWBGDKCPOMGL-LSVBPWPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47F5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90243368 | |
| Record name | Fulvestrant sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90243368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98008-06-1 | |
| Record name | Fulvestrant sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098008061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fulvestrant sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90243368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (7.alpha.,17.beta.)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FULVESTRANT SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55928538EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physicochemical Properties of Fulvestrant Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant sulfone is a primary metabolite and a significant process impurity of Fulvestrant, a potent selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.[1] The conversion of the sulfoxide moiety in Fulvestrant to a sulfone group through oxidation results in this derivative.[1] A thorough understanding of the physicochemical properties of this compound is crucial for the development of robust analytical methods, for ensuring drug purity and stability, and for comprehending its potential biological activity and metabolic fate. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols, and insights into its role in estrogen receptor signaling pathways.
Physicochemical Properties
The alteration of the sulfur oxidation state from a sulfoxide in Fulvestrant to a sulfone in its metabolite imparts changes to the molecule's physicochemical properties, notably its polarity and hydrogen bonding capabilities. Sulfones are generally more polar than their corresponding sulfoxides, which can influence solubility, cell permeability, and metabolic stability.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Chemical Name | (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol | [2] |
| Synonyms | Fulvestrant EP Impurity B, FULVESTRANT IMPURITY B [EP IMPURITY] | [1] |
| CAS Number | 98008-06-1 | [1] |
| Molecular Formula | C32H47F5O4S | [2] |
| Molecular Weight | 622.77 g/mol | [2] |
| Melting Point | Data not available | |
| Solubility | Data not available for specific concentrations. Expected to have different solubility profile from Fulvestrant due to increased polarity.[1] | |
| pKa | Data not available |
Experimental Protocols
Synthesis and Purification
This compound is synthesized through the oxidation of Fulvestrant.[1] While detailed, step-by-step synthesis protocols for its isolation as a primary product are not extensively published, the general principle involves the use of an oxidizing agent. One patented method for the synthesis of Fulvestrant mentions the use of hydrogen peroxide for the oxidation of a sulfide precursor to the sulfoxide (Fulvestrant), and notes that over-oxidation can lead to the sulfone impurity.[5]
General Laboratory-Scale Synthesis Protocol (Hypothetical, based on general oxidation procedures):
-
Dissolution: Dissolve Fulvestrant in a suitable organic solvent (e.g., a mixture of methylene chloride and methanol).
-
Oxidation: Add a controlled excess of an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid), to the solution at a controlled temperature.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to track the consumption of Fulvestrant and the formation of this compound.
-
Quenching: Once the reaction is complete, quench any remaining oxidizing agent.
-
Extraction and Washing: Perform a liquid-liquid extraction to isolate the product. Wash the organic layer to remove impurities.
-
Purification: Purify the crude product using column chromatography on silica gel. A solvent system such as petroleum ether and ethyl acetate can be used for elution.[6]
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and chromatographic methods like HPLC.[1]
Analytical Characterization: UPLC-PDA Method
A validated Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection method is essential for the quantification of Fulvestrant and its impurities, including this compound.
Table 2: UPLC-PDA Method Parameters for this compound Analysis
| Parameter | Specification | Source(s) |
| Column | ACQUITY UPLC BEH Shield RP18, 50 mm × 2.1 mm, 1.7-μm | [7] |
| Mobile Phase | Water:Acetonitrile:Methanol (300:400:300, v/v/v) with 1.0 mL orthophosphoric acid | [7] |
| Flow Rate | 0.3 mL/min | [7] |
| Detection Wavelength | 220.0 nm | [7] |
| Injection Volume | 3.0 µL | [7] |
| Column Temperature | 35°C |
This method has been shown to be stability-indicating and capable of resolving Fulvestrant from its degradation products and impurities.[7]
Signaling Pathways and Biological Activity
Fulvestrant exerts its therapeutic effect by binding to the estrogen receptor (ER), leading to its degradation and thereby abrogating estrogen-mediated signaling pathways that drive the growth of hormone-sensitive breast cancer.[8] As a metabolite of Fulvestrant, the biological activity of this compound is of significant interest.
Studies have indicated that the metabolites of Fulvestrant are generally less active or exhibit similar activity to the parent compound.[9] Specifically, this compound has been shown to possess antiestrogenic activity comparable to that of Fulvestrant, with no evidence of estrogenic (agonistic) activity.[10] However, quantitative data on its binding affinity to the estrogen receptor (e.g., IC50 or Ki values) are not widely available in published literature.
The conversion of the sulfoxide to a sulfone can impact the molecule's interaction with the ER ligand-binding domain, potentially altering its antagonistic potency and its ability to induce receptor degradation.
References
- 1. This compound | 98008-06-1 | Benchchem [benchchem.com]
- 2. GSRS [precision.fda.gov]
- 3. Fulvestrant CAS#: 129453-61-8 [m.chemicalbook.com]
- 4. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 5. CN106279342A - The preparation of fulvestrant - Google Patents [patents.google.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Fulvestrant Sulfone: A Biomarker of Fulvestrant Metabolism - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a selective estrogen receptor (ER) downregulator (SERD) used in the treatment of hormone receptor-positive breast cancer. Understanding its metabolism is crucial for optimizing therapy and monitoring patient response. One of the key metabolites formed is fulvestrant sulfone. This technical guide provides a comprehensive overview of this compound as a biomarker of fulvestrant metabolism, detailing its formation, methods for its quantification, and its relevance in the context of fulvestrant's mechanism of action.
Metabolic Pathway of Fulvestrant
Fulvestrant undergoes extensive metabolism in the liver through various pathways analogous to those of endogenous steroids. The primary routes of biotransformation include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and sulfate at the 2, 3, and 17 positions of the steroid nucleus.[1] The formation of this compound occurs via oxidation of the sulfoxide side chain of the parent fulvestrant molecule.[1] While cytochrome P450 3A4 (CYP3A4) is involved in the oxidative metabolism of fulvestrant, other non-CYP pathways also play a significant role.[2][3]
Quantitative Analysis of Fulvestrant and this compound
The quantification of fulvestrant and its metabolites in biological matrices, primarily plasma, is essential for pharmacokinetic and biomarker studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
Pharmacokinetic Data
Clinical studies have shown that the plasma concentrations of this compound are generally low. Following single or multiple intramuscular injections of fulvestrant, the plasma levels of the sulfone metabolite were often found to be close to or below the lower limit of quantification (LLOQ) of analytical assays.[4]
| Analyte | Matrix | Typical Concentration Range | Reference |
| Fulvestrant | Human Plasma | Trough concentrations at steady state: ~6-9 ng/mL (250 mg monthly) | [5] |
| This compound | Human Plasma | Close to or below LLOQ (1 ng/mL) | [4] |
| Fulvestrant 17-Keto Metabolite | Human Plasma | Typically 2 to 3 ng/mL after multiple dosing | [4] |
Experimental Protocols
The following section details a representative experimental protocol for the simultaneous quantification of fulvestrant and a proposed approach for this compound in human plasma using LC-MS/MS. This protocol is a composite based on several published methods for fulvestrant and would require specific validation for this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of human plasma in a polypropylene tube, add 10 µL of an internal standard (IS) working solution (e.g., fulvestrant-d3).
-
Vortex for 10 seconds.
-
Add 2.5 mL of methyl tertiary butyl ether (MTBE).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 20°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer is recommended.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) containing a modifier like 0.5% acetic acid. |
| Flow Rate | 1.0 mL/min (with split) |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Parameters (MRM Transitions)
The selection of precursor and product ions is critical for the selectivity of the LC-MS/MS method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Fulvestrant | 605.2 | 427.4 | Negative |
| Fulvestrant-d3 (IS) | 608.6 | 430.4 | Negative |
| This compound (Proposed) | 621.2 | Requires experimental determination | Negative |
| This compound (Proposed) | 623.2 | Requires experimental determination | Positive ([M+H]⁺) |
Note on this compound Transitions: The deprotonated molecule [M-H]⁻ for this compound would be at m/z 621.2. The protonated molecule [M+H]⁺ would be at m/z 623.2. The optimal product ions for this compound would need to be determined through infusion of a purified standard into the mass spectrometer and performing a product ion scan. Common fragmentation for similar structures may involve the loss of the sulfone side chain or fragments from the steroid core.
Signaling Pathway Context
Fulvestrant exerts its therapeutic effect by targeting the estrogen receptor signaling pathway, which is a key driver of growth in hormone receptor-positive breast cancer.
Estrogen Receptor Signaling Pathway
Estrogen (e.g., estradiol) binds to the estrogen receptor in the cytoplasm, leading to its dimerization and translocation to the nucleus. In the nucleus, the activated ER complex binds to estrogen response elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival.
Mechanism of Action of Fulvestrant
Fulvestrant acts as an ER antagonist. It binds to the estrogen receptor, inhibiting its dimerization and promoting a conformational change that leads to the rapid degradation of the receptor via the proteasome pathway. This downregulation of ER levels effectively blocks downstream signaling, leading to an anti-proliferative effect.
Conclusion
This compound is a recognized metabolite of fulvestrant, formed through oxidation. While its plasma concentrations are typically low, its detection can serve as a qualitative biomarker of fulvestrant metabolism. The development of a validated, sensitive LC-MS/MS method for the simultaneous quantification of fulvestrant and its key metabolites, including the sulfone, is crucial for comprehensive pharmacokinetic assessment in drug development and clinical research. Understanding the metabolic fate of fulvestrant, in conjunction with its mechanism of action on the estrogen receptor signaling pathway, provides a more complete picture for optimizing its therapeutic use in breast cancer treatment. Further research to establish a definitive correlation between this compound levels and clinical outcomes may enhance its utility as a predictive biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
The Role of Fulvestrant Sulfone in Estrogen Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a selective estrogen receptor downregulator (SERD) widely used in the treatment of hormone receptor-positive breast cancer. As a steroidal antiestrogen, its mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and subsequent abrogation of estrogen-mediated signaling pathways. The metabolism of Fulvestrant in vivo leads to the formation of several metabolites, including Fulvestrant sulfone, which is generated through the oxidation of the sulfinyl group in the side chain of the parent molecule. Understanding the biological activity of these metabolites, particularly their affinity for the estrogen receptor, is crucial for a comprehensive understanding of Fulvestrant's overall pharmacological profile. This technical guide provides an in-depth analysis of the role of this compound in estrogen receptor binding affinity, supported by available data, detailed experimental protocols, and visual representations of relevant pathways.
Estrogen Receptor Binding Affinity: Fulvestrant vs. This compound
The binding affinity of a compound to its target receptor is a critical determinant of its potency and efficacy. In the context of Fulvestrant and its metabolites, the affinity for the estrogen receptor dictates their ability to compete with endogenous estradiol and modulate downstream signaling.
While extensive research has characterized the high binding affinity of Fulvestrant for the estrogen receptor, specific quantitative data for its sulfone metabolite is less prevalent in publicly available literature. However, existing studies and regulatory documents provide valuable qualitative and semi-quantitative insights.
Data Summary
| Compound | Parameter | Value | Receptor Type | Reference |
| Fulvestrant | IC50 | 0.94 nM | Estrogen Receptor (cell-free assay) | [1] |
| Relative Binding Affinity (RBA) vs. Estradiol | 89% | Estrogen Receptor | [2] | |
| This compound | Antiestrogenic Activity | Comparable to Fulvestrant | Estrogen Receptor | [3][4] |
| Fulvestrant 17-keto metabolite | Antiestrogenic Activity | 4.5-fold less than Fulvestrant | Estrogen Receptor | [4] |
It has been noted that the sulfone and sulfoxide forms of the Fulvestrant scaffold demonstrate similar antiestrogenic activity at the estrogen receptor.[3] A clinical pharmacology review also indicated that the putative sulfone metabolite of Fulvestrant possesses antiestrogenic activity comparable to the parent drug.[4] This suggests that the oxidation of the sulfinyl to a sulfone group does not significantly diminish the molecule's ability to antagonize the estrogen receptor. In contrast, the 17-keto metabolite of Fulvestrant exhibits a 4.5-fold lower antiestrogenic activity compared to the parent compound.[4]
It is important to note that while the antiestrogenic effect at the ER appears to be maintained, the oxidation state of the sulfur can significantly impact activity at other targets. For instance, the sulfone derivative of Fulvestrant showed a more than 100-fold loss of potency in inhibiting soluble epoxide hydrolase (sEH) compared to the sulfoxide form (Fulvestrant).[3]
Experimental Protocols
The determination of estrogen receptor binding affinity is typically conducted through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Competitive Radioligand Binding Assay for Estrogen Receptor
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Fulvestrant, this compound) for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Rat uterine cytosol containing estrogen receptors.
-
Radioligand: [3H]-17β-estradiol ([3H]-E2) of high specific activity.
-
Test Compounds: Fulvestrant, this compound, and a reference standard (e.g., unlabeled 17β-estradiol).
-
Buffers:
-
Tris-EDTA-DTT-Glycerol (TEDG) buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). Dithiothreitol should be added just before use.
-
-
Separation Agent: Dextran-coated charcoal (DCC) suspension or hydroxyapatite.
-
Scintillation Cocktail.
-
Apparatus: Centrifuge, scintillation counter, ice bath.
Procedure:
-
Preparation of Rat Uterine Cytosol:
-
Uteri are obtained from female rats ovariectomized 7-10 days prior to the experiment.
-
The uterine tissue is homogenized in ice-cold TEDG buffer.
-
The homogenate is centrifuged at a low speed (e.g., 2,500 x g) to remove the nuclear fraction.
-
The resulting supernatant is then ultracentrifuged (e.g., 105,000 x g) to obtain the cytosol (supernatant), which contains the soluble estrogen receptors.[5]
-
The protein concentration of the cytosol is determined.
-
-
Assay Setup:
-
The assay is performed in tubes kept on ice.
-
A fixed concentration of [3H]-E2 (typically at or below its Kd value, e.g., 0.5-1.0 nM) is added to each tube.[5]
-
A range of concentrations of the unlabeled test compound (or reference standard) is added to the tubes. Suggested concentration ranges are 1 x 10^-11 to 1 x 10^-7 M for high-affinity compounds.[5]
-
Control tubes are included for total binding (only [3H]-E2 and receptor) and non-specific binding ( [3H]-E2, receptor, and a high concentration of unlabeled estradiol).
-
-
Incubation:
-
The prepared uterine cytosol (e.g., 50-100 µg of protein per tube) is added to each tube to initiate the binding reaction.[5]
-
The tubes are incubated, typically overnight, at 4°C to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
An ice-cold suspension of dextran-coated charcoal (DCC) is added to each tube. The charcoal adsorbs the free [3H]-E2.
-
The tubes are incubated for a short period (e.g., 15 minutes) at 4°C and then centrifuged to pellet the charcoal.
-
-
Measurement of Radioactivity:
-
The supernatant, containing the receptor-bound [3H]-E2, is transferred to scintillation vials.
-
Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of specifically bound [3H]-E2 is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
The data is plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in biological systems is essential for a clear understanding of the mechanism of action of drugs like Fulvestrant and its metabolites.
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical estrogen receptor signaling pathway and the points of intervention by Fulvestrant.
Caption: Estrogen Receptor Signaling and Fulvestrant's Mechanism of Action.
Experimental Workflow for Competitive Binding Assay
The logical flow of a competitive binding assay can be visualized to delineate the key steps involved in the process.
Caption: Workflow of a Competitive Radioligand Binding Assay.
Conclusion
This compound, a key metabolite of Fulvestrant, appears to retain a significant level of antiestrogenic activity at the estrogen receptor, comparable to that of the parent compound. This suggests that the metabolic conversion to the sulfone does not abrogate the primary mechanism of action of Fulvestrant, which is the antagonism and downregulation of the estrogen receptor. While precise quantitative binding affinity data for this compound remains elusive in the readily available scientific literature, the qualitative evidence strongly indicates its contribution to the overall pharmacological effect of Fulvestrant. Further studies providing specific Ki or IC50 values for this compound would be beneficial for a more complete quantitative structure-activity relationship understanding. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of endocrine therapies and drug development.
References
The Formation of Fulvestrant Sulfone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant, a selective estrogen receptor degrader (SERD), is a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer.[1][2] Understanding its metabolic fate and degradation pathways is paramount for ensuring drug efficacy, safety, and quality. A key transformation product of fulvestrant is its sulfone analog. This technical guide provides an in-depth exploration of the formation pathway of fulvestrant sulfone from fulvestrant, detailing the underlying mechanisms, analytical methodologies for its characterization, and its overall significance in the context of drug development and metabolism.
The Chemical Transformation Pathway
The primary pathway for the formation of this compound is through the oxidation of the sulfinyl group located at the 9'-position of the parent fulvestrant molecule.[1] This conversion can occur both through biological and chemical processes.
1. Metabolic Pathway (In Vivo):
In biological systems, the formation of this compound is a metabolic process.[1] Following administration, fulvestrant undergoes extensive metabolism, primarily in the liver.[1][] The metabolism of fulvestrant involves several biotransformation pathways analogous to those of endogenous steroids, including oxidation, aromatic hydroxylation, and conjugation.[2][4] The oxidation of the side chain sulfoxide to a sulfone is a notable metabolic route.[2][5] In vitro studies have pointed to the involvement of the cytochrome P450 enzyme CYP3A4 in the oxidation of fulvestrant; however, the contribution of non-CYP-mediated routes in vivo is also considered significant.[2]
This compound has been identified as a major excretory metabolite in some species.[1] Despite being a metabolite, it is reported to have antiestrogenic activity comparable to the parent drug, without estrogenic effects.[5] However, plasma concentrations of the sulfone metabolite in humans are generally low, often near or below the limit of quantification.[5]
2. Degradation Pathway (In Vitro/Chemical):
Fulvestrant is susceptible to oxidation during its manufacturing process and storage, which can lead to the formation of this compound as an oxidative degradation product.[1][6] The control of this impurity is a critical aspect of quality control for fulvestrant drug products.[1] To minimize the formation of this oxidative degradation product, manufacturing processes may be conducted under an inert atmosphere, such as nitrogen.[1]
The chemical synthesis of this compound is often performed intentionally for its use as a reference standard in analytical testing.[1] This is typically achieved by treating fulvestrant with an oxidizing agent.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding this compound levels and analytical detection limits.
Table 1: this compound as a Pharmaceutical Impurity
| Storage Condition | Duration | Maximum this compound Level (%) | Reference |
| 2°-8°C, 25°C, or 40°C | 3 months | ≤ 0.5 | [6] |
| Room Temperature | 12 months | ≤ 1.0 | [6] |
Table 2: Analytical Method Detection and Quantification Limits
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC | Fulvestrant-A | 0.0011 mg/mL | 0.0033 mg/mL | |
| HPLC | Fulvestrant-B | 0.0010 mg/mL | 0.0030 mg/mL | |
| HPLC | Fulvestrant | 0.152 µg/mL | 0.50 µg/mL | [7] |
| UPLC | This compound | Not explicitly stated, but detectable at 1 µg/mL | Not explicitly stated, but quantifiable in impurity studies | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate detection, quantification, and characterization of fulvestrant and its sulfone derivative.
1. High-Performance Liquid Chromatography (HPLC) for Fulvestrant and Impurity Analysis:
This method is widely used for the quantitative determination of fulvestrant and its related substances, including the sulfone impurity.
-
Instrumentation: A standard HPLC system equipped with a Photo Diode Array (PDA) detector.
-
Column: Normal phase cyano column (e.g., 4.6 mm x 25 cm, 5 µm).
-
Mobile Phase: A gradient elution of n-hexane and isopropyl alcohol (e.g., 70:30 v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: The stock solution of fulvestrant is prepared by dissolving an accurately weighed quantity of the drug in the mobile phase to a known concentration (e.g., 5 mg/mL).
2. Ultra-Performance Liquid Chromatography (UPLC) for Stability-Indicating Analysis:
UPLC offers higher resolution and faster analysis times, making it suitable for stability studies and impurity profiling.
-
Instrumentation: A UPLC system with a PDA detector.[8]
-
Column: Reversed-phase C18 column (e.g., BEH Shield RP18, 50 mm × 2.1 mm, 1.7-μm).[1]
-
Mobile Phase: A mixture of acetonitrile and water, or water:acetonitrile:methanol (e.g., 300:400:300 v/v/v) with an acid modifier like orthophosphoric acid.[1][8]
-
Flow Rate: 0.3 mL/min.[1]
-
Detection Wavelength: 225 nm or 220 nm.[1]
-
Sample Preparation for Oil-Based Injections: A pooled sample is weighed and transferred to a volumetric flask. A diluent is added, and the solution is sonicated to ensure complete extraction of the drug from the oily matrix. The solution is then further diluted to the desired concentration for analysis.[8]
3. Forced Degradation Studies:
To identify potential degradation products like this compound, forced degradation studies are performed under various stress conditions.
-
Oxidative Stress: The drug substance or product is exposed to an oxidizing agent (e.g., 30% hydrogen peroxide).[7]
-
Acid/Base Hydrolysis: The sample is treated with acidic and alkaline solutions.
-
Thermal Stress: The sample is subjected to elevated temperatures (e.g., 70°C).[8]
-
Photolytic Stress: The sample is exposed to light.[8]
-
Analysis: The stressed samples are then analyzed using a stability-indicating method like UPLC to identify and quantify the degradation products.[8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of fulvestrant to this compound.
Caption: General analytical workflow for fulvestrant impurity analysis.
Caption: Oxidative degradation pathway of fulvestrant.
Conclusion
The formation of this compound from fulvestrant is a significant transformation that occurs both metabolically in vivo and as a degradation pathway in vitro. As a key metabolite and potential impurity, a thorough understanding of its formation is essential for drug development, from ensuring the stability and quality of the pharmaceutical product to interpreting pharmacokinetic and pharmacodynamic data. The analytical methods outlined provide the necessary tools for the robust monitoring and control of this compound, thereby contributing to the overall safety and efficacy of fulvestrant therapy.
References
- 1. This compound | 98008-06-1 | Benchchem [benchchem.com]
- 2. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. US9271990B2 - Fulvestrant formulations - Google Patents [patents.google.com]
- 7. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
chemical structure and properties of Fulvestrant sulfone
An In-depth Technical Guide to Fulvestrant Sulfone
Abstract: This document provides a comprehensive technical overview of this compound, a primary metabolite and significant impurity of the selective estrogen receptor degrader (SERD), Fulvestrant. The guide details its chemical structure, physicochemical and pharmacological properties, and outlines key experimental methodologies for its synthesis, characterization, and quantification. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Introduction
Fulvestrant is a steroidal estrogen receptor (ER) antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] Its mechanism involves not only blocking the estrogen receptor but also promoting its degradation.[3][4] During its metabolism and as a potential degradation product in pharmaceutical formulations, Fulvestrant is oxidized to this compound.[5][6] This sulfone derivative is critical for study as it serves as a reference standard for impurity profiling in quality control and for understanding the metabolic fate of the parent drug.[5] This guide synthesizes available technical data on this compound's structure, properties, and the experimental protocols used to study it.
Chemical Structure and Identification
This compound is structurally analogous to its parent compound, Fulvestrant, differing by the oxidation state of the sulfur atom in the 7α side chain. The sulfinyl group (-SO-) in Fulvestrant is oxidized to a sulfonyl group (-SO₂-).[5] This modification increases the polarity of the molecule.
IUPAC Name: (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol.
Synonyms: Fulvestrant EP Impurity B, Fulvestrant 9-Sulfone.[7]
Chemical Identifiers:
-
CAS Number: 98008-06-1
-
Molecular Formula: C₃₂H₄₇F₅O₄S[8]
-
InChI Key: NQYWBGDKCPOMGL-LSVBPWPTSA-N[5]
-
SMILES: C[C@@]12CC[C@]3([H])c4ccc(cc4C--INVALID-LINK--[C@@]3([H])[C@]2([H])CC[C@@H]1O)O
Physicochemical Properties
Quantitative experimental data for this compound is limited in publicly available literature. The table below summarizes known properties of the sulfone and includes data for the parent compound, Fulvestrant, for comparative context. The oxidation to a sulfone group generally increases polarity compared to the sulfoxide in Fulvestrant.[5]
| Property | This compound | Fulvestrant (Parent Compound) |
| Molecular Weight | 622.77 g/mol [7] | 606.77 g/mol [9] |
| Appearance | Off-white solid | White powder[6] |
| Purity (Typical) | 97.4% by HPLC | ≥98% |
| Melting Point | Data not available | 104-106°C[9] |
| Solubility | Data not available | DMSO: >5 mg/mL; Ethanol: ~20 mg/mL[9][10] |
| pKa (Predicted) | Data not available | 10.27 ± 0.70[9] |
Pharmacology and Biological Role
Metabolic Fate of Fulvestrant
This compound is a key metabolite of Fulvestrant, formed primarily through hepatic oxidation of the sulfinyl side chain.[5] Its presence is an indicator of oxidative biotransformation pathways.[5]
Interaction with the Estrogen Receptor (ER)
There is conflicting information regarding the biological activity of this compound.
-
Evidence for Inactivity: A clinical pharmacology review by the FDA states that the sulfone metabolite of fulvestrant, found in human plasma, shows no estrogenic activity . The same review notes that its antiestrogenic activity is significantly lower than that of the parent compound.[6]
Given the source, the FDA review suggesting a lack of significant activity is considered more definitive. Unlike Fulvestrant, which is a potent inhibitor of soluble epoxide hydrolase (sEH), the sulfone derivative is not expected to exhibit significant modulatory effects on sEH activity due to the change in the sulfur oxidation state.[5]
The primary mechanism of the parent drug, Fulvestrant, involves binding to the estrogen receptor, which impairs receptor dimerization and triggers proteasomal degradation, thus down-regulating the ER protein.[1][3][4] It is not definitively known from the available literature whether this compound retains any of these ER-degrading capabilities.
Role as an Analytical Standard
This compound (designated as EP Impurity B) is an indispensable reference standard for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[5] It is used in quality control to identify and quantify impurities in Fulvestrant active pharmaceutical ingredients (API) and finished drug products.[5]
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This compound is synthesized via the oxidation of Fulvestrant.[5] While specific protocols are proprietary, a general method can be outlined based on common organic chemistry procedures for oxidizing sulfoxides to sulfones.[12]
Objective: To oxidize the sulfoxide moiety of Fulvestrant to a sulfone.
Materials:
-
Fulvestrant
-
meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂) with a suitable catalyst (e.g., niobium carbide).[12]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as solvent.[12]
-
Saturated sodium bicarbonate solution.
-
Anhydrous magnesium sulfate or sodium sulfate.
-
Silica gel for column chromatography.
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate gradient).
Procedure:
-
Dissolve Fulvestrant in a suitable solvent like DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA, ~1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound using silica gel column chromatography.[13]
Structural Characterization
The identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The key change from Fulvestrant would be the chemical shifts of protons and carbons adjacent to the sulfur atom due to the change in its oxidation state.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition (C₃₂H₄₇F₅O₄S), verifying the successful oxidation.
Quantification by HPLC (Representative Protocol)
A stability-indicating HPLC method is crucial for quantifying Fulvestrant and its impurities, including the sulfone. The following is a representative protocol synthesized from published methods.[13]
Objective: To separate and quantify this compound in the presence of Fulvestrant and other related impurities.
Instrumentation & Conditions:
-
HPLC System: A system with a PDA or UV detector.
-
Column: Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water or phosphate buffer) and an organic solvent (e.g., acetonitrile and/or methanol).[13]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 30-35°C.
-
Detection Wavelength: 220 nm or 225 nm.[13]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol or acetonitrile). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing Fulvestrant in the diluent to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak by its retention time relative to the reference standard. Calculate the concentration based on the peak area from the calibration curve generated from the working standards.
Visualizations
Metabolic Pathway
Caption: Metabolic oxidation of Fulvestrant to this compound.
Synthesis and Characterization Workflow
Caption: General workflow for synthesis and characterization.
Analytical Workflow for Purity Assessment
Caption: HPLC workflow for impurity quantification.
References
- 1. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 4. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 5. This compound | 98008-06-1 | Benchchem [benchchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. scbt.com [scbt.com]
- 8. [this compound (25 mg) ((7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)sulfonyl)nonyl)7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol)] - CAS [98008-06-1] [store.usp.org]
- 9. Fulvestrant CAS#: 129453-61-8 [m.chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. targetmol.cn [targetmol.cn]
- 12. Sulfone synthesis by oxidation [organic-chemistry.org]
- 13. ijrar.org [ijrar.org]
The Discovery and Identification of Fulvestrant Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and identification of fulvestrant sulfone, a key metabolite of the selective estrogen receptor degrader (SERD), Fulvestrant. This document details the metabolic pathways, analytical methodologies for identification and quantification, and the pharmacological context of this important biotransformation product.
Introduction to Fulvestrant and its Metabolism
Fulvestrant is a steroidal estrogen receptor (ER) antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1] Unlike earlier antiestrogen therapies, Fulvestrant acts as a SERD, not only blocking the ER but also promoting its degradation. The metabolism of Fulvestrant is extensive, occurring primarily in the liver through pathways analogous to those of endogenous steroids. These biotransformations include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid or sulfate at various positions on the steroid nucleus.[2] A key metabolic pathway is the oxidation of the sulfoxide side chain, leading to the formation of this compound.[2] While metabolites of Fulvestrant are generally less pharmacologically active than the parent compound, their characterization is crucial for a comprehensive understanding of the drug's disposition and potential for drug-drug interactions.
Quantitative Analysis of Fulvestrant and its Metabolites
The in vivo metabolism of Fulvestrant has been investigated in both preclinical species and humans. The primary route of excretion is via the feces, indicating significant biliary excretion.[3] Quantitative data from these studies are summarized below.
| Species | Matrix | Analyte(s) | Percentage of Excreted Dose | Reference |
| Rat | Feces | Fulvestrant and its 17-ketone and/or sulphone analogues | 15-20% | [3] |
| Dog | Feces | Fulvestrant and its 17-ketone and/or sulphone analogues | 61% | [3] |
| Human | Plasma | This compound | Below Limit of Quantitation (1 ng/mL) | [4] |
| Human | Plasma | 17-keto-fulvestrant | Below Limit of Quantitation (ng/mL not specified) | [4] |
Experimental Protocols
The identification and quantification of this compound require sensitive and specific analytical methodologies. Below are detailed protocols for the analysis of Fulvestrant and its metabolites in biological matrices.
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
Solid-phase extraction is a robust method for extracting Fulvestrant and its metabolites from complex biological matrices like plasma.
-
Conditioning: Condition a C8 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 500 µL of plasma with 500 µL of water and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove plasma proteins and other interferences.
-
Elution: Elute Fulvestrant and its metabolites from the cartridge with two 500 µL aliquots of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
In Vitro Metabolism using Human Liver Microsomes
In vitro metabolism studies are essential for identifying potential metabolic pathways and the enzymes involved.
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), Fulvestrant (1 µM), and an NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C for 60 minutes.
-
Termination: Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifugation: Centrifuge the mixture to precipitate proteins.
-
Analysis: Analyze the supernatant for the presence of metabolites using UPLC-PDA or LC-MS/MS.
UPLC-PDA Method for the Quantification of Fulvestrant
This method is suitable for the quantification of Fulvestrant in pharmaceutical formulations and can be adapted for the analysis of in vitro metabolism samples.[5]
-
Chromatographic System: ACQUITY UPLC with a BEH Shield RP18 column (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A mixture of water, acetonitrile, and methanol in a ratio of 300:400:300 (v/v/v), with the addition of 1.0 mL of orthophosphoric acid per liter of mobile phase.
-
Flow Rate: 0.3 mL/min.
-
Detection: PDA-UV detector at a wavelength of 220.0 nm.
-
Injection Volume: 3.0 µL.
LC-MS/MS Method for the Identification and Quantification of Fulvestrant and its Sulfone Metabolite
This highly sensitive and specific method is ideal for the analysis of Fulvestrant and its metabolites in biological samples.
-
Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: Chromolith RP-18e (100 × 4.6 mm).
-
Mobile Phase: A mixture of 0.5% acetic acid and acetonitrile (20:80, v/v).
-
Flow Rate: 1.0 mL/min with an approximate 50% flow split.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Fulvestrant: m/z 605.2 → 427.4[6]
-
This compound (Predicted): The precursor ion ([M-H]⁻) for this compound (C₃₂H₄₇F₅O₄S) is predicted to be m/z 621.3. The product ion would be determined by fragmentation analysis, but a likely fragment would correspond to the loss of the side chain.
-
-
Internal Standard: Fulvestrant-d3 (m/z 608.6 → 430.4)[6]
Visualizations: Pathways and Workflows
Estrogen Receptor Signaling Pathway and the Action of Fulvestrant
The following diagram illustrates the estrogen receptor (ER) signaling pathway and the mechanism by which Fulvestrant acts as an antagonist and degrader.
Caption: Estrogen receptor signaling and Fulvestrant's mechanism of action.
Experimental Workflow for the Identification of this compound
The logical flow for the identification of this compound from a biological sample is depicted below.
Caption: Workflow for this compound identification.
Conclusion
The identification and characterization of this compound are integral to understanding the complete metabolic profile of Fulvestrant. While present at low levels in human plasma, its formation represents a significant metabolic pathway. The analytical methods detailed in this guide provide a robust framework for the continued investigation of Fulvestrant metabolism in both research and clinical settings. A thorough understanding of these metabolic processes is essential for optimizing drug therapy and ensuring patient safety.
References
- 1. Fulvestrant - Wikipedia [en.wikipedia.org]
- 2. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. d-nb.info [d-nb.info]
- 6. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
The Biological Significance of Fulvestrant Sulfone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a potent selective estrogen receptor degrader (SERD) widely used in the treatment of hormone receptor-positive breast cancer.[1][2][3] Its mechanism of action involves binding to the estrogen receptor (ER), inducing a conformational change that inhibits dimerization and targets the receptor for proteasomal degradation, thereby downregulating ERα protein levels in cancer cells.[4][5] As with many pharmaceuticals, the metabolism of Fulvestrant is a critical aspect of its overall pharmacological profile. A key metabolite in this process is Fulvestrant sulfone, formed through the oxidation of the sulfoxide moiety of the parent drug.[6] This technical guide provides a comprehensive overview of the biological significance of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways to aid researchers in the field of oncology and drug development.
Chemical Structure and Metabolism
Fulvestrant undergoes metabolism in the liver through various pathways, including oxidation, aromatic hydroxylation, and conjugation.[7] One of the major oxidative metabolites identified is this compound.[8] The conversion of the sulfoxide group in Fulvestrant to a sulfone group represents a significant chemical modification that has the potential to alter the biological activity of the molecule.
Quantitative Data Summary
While extensive quantitative data is available for the parent drug, Fulvestrant, there is a notable lack of specific in vitro quantitative data for this compound in publicly available literature. The following tables summarize the known data for Fulvestrant and highlight the current data gap for its sulfone metabolite.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Target | Assay Type | Value | Reference |
| Fulvestrant | ERα | Competitive Binding | RBA: 89% (vs. Estradiol) | [6] |
| ERα | Cell-free assay | IC50: 9.4 nM | [9] | |
| This compound | ERα | Competitive Binding | Data not available |
Table 2: In Vitro Efficacy in ER-Positive Breast Cancer Cells (MCF-7)
| Compound | Parameter | Value | Reference |
| Fulvestrant | Inhibition of Cell Proliferation (IC50) | 0.29 nM | [10] |
| Inhibition of Cell Proliferation (IC50) | 0.8 nM | ||
| This compound | Inhibition of Cell Proliferation (IC50) | Data not available |
Biological Activity and Significance
There are conflicting reports regarding the antiestrogenic activity of this compound. A clinical pharmacology review by the FDA states that in an immature rat uterotrophic/antiuterotropic assay, the sulfone metabolite exhibited "no estrogenic activity but had antiestrogenic activity comparable with that of the parent drug".[7] This suggests that the oxidation to the sulfone does not significantly diminish its ability to antagonize estrogen-mediated effects in this in vivo model.
However, other preclinical studies on Fulvestrant's metabolites have suggested that they are generally less active or exhibit similar activity to the parent compound.[10] One report specified that among the metabolites, only the 17-keto derivative demonstrated antiestrogenic activity of the same order of magnitude as Fulvestrant, albeit 4.5-fold lower, which would imply that the sulfone metabolite is less potent.[7]
This discrepancy highlights a critical area for further investigation. The biological significance of this compound remains to be fully elucidated and hinges on obtaining direct, quantitative comparisons of its activity relative to Fulvestrant. If its antiestrogenic activity is indeed comparable to the parent drug, it could contribute to the overall therapeutic effect of Fulvestrant. Conversely, if it is significantly less active, its formation would primarily represent a metabolic clearance pathway.
Signaling and Mechanistic Pathways
The primary mechanism of action of Fulvestrant is the degradation of the estrogen receptor, which abrogates downstream signaling pathways that promote tumor growth. The interaction of this compound with this pathway is not well-characterized.
Estrogen Receptor Signaling and Fulvestrant's Mechanism of Action
References
- 1. oncotarget.com [oncotarget.com]
- 2. Fulvestrant: pharmacologic profile versus existing endocrine agents for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of fulvestrant plus a targeted agent with fulvestrant alone in hormone receptor-positive advanced breast cancer that progressed on prior endocrine therapy: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Fulvestrant Sulfone: An Overview of its In Vivo Metabolic Profile and Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant, a selective estrogen receptor (ER) downregulator (SERD), is a critical therapeutic agent in the management of hormone receptor-positive breast cancer.[1][2] Its mechanism of action involves binding to the estrogen receptor, leading to its degradation and thereby abrogating estrogen-driven tumor growth.[1][3] The in vivo biotransformation of fulvestrant is complex, resulting in several metabolites. Among these is fulvestrant sulfone, a product of oxidation.[4][5] This technical guide provides a concise overview of the preliminary in vivo data concerning this compound, focusing on its metabolic pathway and pharmacological characterization as a metabolite of fulvestrant.
Metabolic Profile of Fulvestrant
Fulvestrant undergoes extensive metabolism in vivo.[6] The primary routes of biotransformation involve modifications at the 3- and 17-positions of the steroid nucleus and oxidation at the sulfur atom in the side chain.[5] This leads to the formation of several metabolites, including ketone, sulfate, and glucuronide conjugates, as well as the sulfone analogue.[5]
Quantitative Data on this compound
Direct in vivo studies focusing on the administration of this compound are not extensively reported in the public domain. The available quantitative data primarily pertains to its detection as a metabolite following the administration of the parent drug, fulvestrant.
| Parameter | Finding | Species | Study Context | Reference |
| Plasma Concentration | Low, often near or below the limit of quantification (1 ng/mL) | Human | Clinical trials with intramuscular administration of fulvestrant | [7] |
| Fecal Excretion | Identified as a metabolite in feces | Rat, Dog | Preclinical studies with [14C]-labeled fulvestrant | [5][6] |
Experimental Protocols
General Protocol for Metabolite Identification and Quantification in Preclinical Models
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are typically used for xenograft studies with human breast cancer cell lines (e.g., MCF-7).
-
Drug Administration: Fulvestrant is administered, often via intramuscular injection, at a specified dose and schedule.
-
Sample Collection: Blood (for plasma), urine, and feces are collected at various time points. Tumor tissue may also be harvested at the end of the study.
-
Metabolite Extraction: Samples are processed to extract the drug and its metabolites. This may involve liquid-liquid extraction or solid-phase extraction.
-
Analytical Method: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the standard method for identifying and quantifying fulvestrant and its metabolites.[8]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to determine key pharmacokinetic parameters.
Signaling Pathways and Experimental Workflows
Fulvestrant Mechanism of Action and Metabolism
The following diagram illustrates the established mechanism of action of fulvestrant and its subsequent metabolism to the sulfone derivative.
Caption: Mechanism of action of Fulvestrant and its metabolism to this compound.
General Experimental Workflow for In Vivo Metabolite Studies
The workflow for investigating a drug metabolite in vivo is a multi-step process, from initial administration to final analysis.
Caption: General workflow for in vivo studies of drug metabolites.
Pharmacological Activity of this compound
Preclinical data on the pharmacological activity of this compound is limited. In vitro testing of synthesized metabolites, including the sulfone, has been conducted.[5] One report indicates that the 17-keto and sulfone metabolites of fulvestrant exhibit no estrogenic activity.[7] The same report notes that the 17-keto metabolite has antiestrogenic activity, albeit lower than that of the parent compound, fulvestrant.[7] Further in vivo studies are necessary to fully elucidate the anti-tumor efficacy and overall pharmacological profile of this compound.
Conclusion
This compound is a known in vivo metabolite of fulvestrant. Preliminary studies have identified its presence in plasma and excreta, although at low concentrations relative to the parent drug.[5][7] While direct, in-depth in vivo studies on this compound are not widely published, the established methodologies for studying drug metabolites provide a clear path for future research. The limited available data suggests a lack of estrogenic activity.[7] Further investigation is warranted to fully characterize the potential contribution of this compound to the overall clinical activity and safety profile of fulvestrant.
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fulvestrant - Wikipedia [en.wikipedia.org]
- 4. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. US9724355B2 - Fulvestrant compositions and methods of use - Google Patents [patents.google.com]
Methodological & Application
Application Note: Preparation of Fulvestrant Sulfone Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.[1][2] During its synthesis, metabolism, and storage, various related substances and impurities can form. One such critical impurity and metabolite is Fulvestrant Sulfone, also known as Fulvestrant EP Impurity B.[][4] This compound is formed through the oxidation of the sulfoxide moiety on the fulvestrant molecule.[5] To ensure the quality, safety, and efficacy of fulvestrant drug products, it is imperative to accurately identify and quantify this compound. This requires a well-characterized analytical standard of high purity.
This application note provides a detailed protocol for the preparation of a this compound analytical standard via the oxidation of fulvestrant. It also outlines the analytical techniques for its characterization and quantification.
Chemical Structures
Fulvestrant contains a sulfoxide group, which is oxidized to a sulfone group to form this compound.
-
Fulvestrant: 7α-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]estra-1,3,5(10)-triene-3,17β-diol
-
This compound: 7α-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]estra-1,3,5(10)-triene-3,17β-diol[4]
Physicochemical Data
A summary of the key physicochemical properties of fulvestrant and this compound is provided in the table below for easy comparison.
| Property | Fulvestrant | This compound |
| CAS Number | 129453-61-8[6] | 98008-06-1[] |
| Molecular Formula | C₃₂H₄₇F₅O₃S[6] | C₃₂H₄₇F₅O₄S |
| Molecular Weight | 606.78 g/mol [6] | 622.77 g/mol [4] |
| Appearance | White powder[2] | White to off-white solid |
| Solubility | Low aqueous solubility | Expected to have low aqueous solubility |
Experimental Protocols
I. Preparation of this compound
This protocol describes the synthesis of this compound from fulvestrant through oxidation. The procedure is based on common oxidative methods used in forced degradation studies.
Materials and Reagents:
-
Fulvestrant (of known purity)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Sodium sulfite (Na₂SO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (200-300 mesh)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve 100 mg of fulvestrant in 10 mL of methanol. Place the flask on a magnetic stirrer.
-
Oxidation: While stirring at room temperature, slowly add 1 mL of 30% hydrogen peroxide to the fulvestrant solution.
-
Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate/n-hexane (e.g., 1:1 v/v). The disappearance of the fulvestrant spot and the appearance of a more polar spot (this compound) will indicate the reaction's progress.
-
Quenching: Once the reaction is complete, quench the excess hydrogen peroxide by slowly adding a 10% aqueous solution of sodium sulfite until a drop of the reaction mixture no longer turns potassium iodide-starch paper blue.
-
Extraction: Add 20 mL of dichloromethane to the reaction mixture and transfer to a separatory funnel. Wash the organic layer with 20 mL of deionized water. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
II. Purification of this compound by Column Chromatography
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in n-hexane. Start with a low concentration of ethyl acetate (e.g., 10%) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as a white to off-white solid.
III. Characterization and Purity Assessment
The identity and purity of the prepared this compound standard should be confirmed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting mobile phase of 50:50 (v/v) acetonitrile:water, gradually increasing to 90:10 (v/v) over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm[]
-
Purity Assessment: The purity of the prepared standard can be determined by calculating the peak area percentage.
Mass Spectrometry (MS):
-
Confirm the molecular weight of this compound (622.77 g/mol ). Electrospray ionization (ESI) in positive or negative mode can be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of this compound. The spectra should be consistent with the structure of the sulfone derivative.
Visualizations
Signaling Pathway Diagram
References
Application Note: Quantification of Fulvestrant Sulfone using HPLC-UV
This application note details a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Fulvestrant sulfone, a key metabolite of the estrogen receptor antagonist Fulvestrant.
Introduction
Fulvestrant is a crucial therapeutic agent in the treatment of hormone receptor-positive metastatic breast cancer.[1] The metabolism of Fulvestrant is extensive, with this compound being a significant oxidative metabolite.[2][3][4] Monitoring the levels of this metabolite is important for pharmacokinetic studies and for understanding the overall disposition of the drug in the body. The putative sulphone metabolite of fulvestrant has been shown to possess antiestrogenic activity comparable to the parent drug, highlighting its potential biological significance.[5] This document provides a detailed protocol for the quantification of this compound using a robust and reliable HPLC-UV method, suitable for researchers, scientists, and professionals in drug development.
Method Summary
The described method utilizes reversed-phase HPLC with UV detection for the separation and quantification of this compound. The chromatographic conditions have been optimized to ensure good resolution and sensitivity.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, degasser, autosampler, and a variable wavelength UV detector.[6]
-
Column: ACE C18 analytical column (250 mm × 4.6 mm I.D., 5 µm particle size).[6]
-
Chemicals and Reagents:
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | ACE C18 (250 mm × 4.6 mm, 5 µm)[6] |
| Mobile Phase | 1% Orthophosphoric acid : Methanol (20:80, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL[6] |
| Column Temperature | Ambient[6] |
| Detection Wavelength | 220 nm or 240 nm[7][8] |
Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a final concentration of 100 µg/mL.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL.[6]
Sample Preparation
The sample preparation procedure will vary depending on the matrix (e.g., plasma, tissue homogenates). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended to extract this compound from biological matrices. For pharmaceutical formulations, a simple dilution with methanol may be sufficient.[6][9][10]
Example for Pharmaceutical Formulation:
-
Accurately transfer a known amount of the formulation claimed to contain Fulvestrant into a volumetric flask.[9][10]
-
Add a sufficient volume of methanol and sonicate for 10-15 minutes to ensure complete dissolution.[6]
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[6]
Method Validation Parameters
The analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Parameter | Typical Range/Value |
| Linearity Range | 0.5 - 20 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.15 µg/mL[6] |
| Limit of Quantification (LOQ) | ~0.50 µg/mL[6] |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Diagrams
Caption: High-level experimental workflow for this compound quantification.
Caption: Metabolic conversion of Fulvestrant to this compound.
Conclusion
This application note provides a comprehensive HPLC-UV method for the quantification of this compound. The method is simple, rapid, and reliable, making it suitable for routine analysis in research and quality control laboratories. The provided protocols and validation parameters offer a solid foundation for the implementation of this analytical procedure.
References
- 1. Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 98008-06-1 | Benchchem [benchchem.com]
- 3. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrar.org [ijrar.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 10. scirp.org [scirp.org]
Application Note: Utilizing Fulvestrant Sulfone in Forced Degradation Studies of Fulvestrant
Introduction
Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer. As a critical aspect of drug development and quality control, forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substance. These studies also aid in developing and validating stability-indicating analytical methods.
Fulvestrant sulfone is a known metabolite and a potential degradation product of fulvestrant, particularly under oxidative stress. Its formation is a key indicator of fulvestrant's degradation pathway. This application note provides a detailed protocol for conducting forced degradation studies on fulvestrant, with a focus on the role and analysis of this compound. The protocols described herein are crucial for ensuring the quality, safety, and efficacy of fulvestrant formulations.
The mechanism of action of fulvestrant involves binding to the estrogen receptor (ER), which leads to the inhibition of receptor dimerization and ultimately accelerates the degradation of the ER.[1][2] This disruption of the ER signaling pathway is central to its therapeutic effect.
Mechanism of Action of Fulvestrant
Fulvestrant exerts its therapeutic effect by acting as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor (ER) and induces a conformational change that inhibits its dimerization. This prevents the ER from translocating to the nucleus and binding to estrogen response elements (EREs) on the DNA, thereby blocking estrogen-driven gene transcription. Furthermore, the fulvestrant-ER complex is unstable and is targeted for proteasomal degradation, leading to a significant reduction in cellular ER levels.
Caption: Mechanism of action of fulvestrant.
Experimental Protocols
This section details the protocols for conducting forced degradation studies on fulvestrant under various stress conditions. The primary analytical technique for monitoring the degradation and quantifying fulvestrant and its degradation products, including this compound, is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
Materials and Reagents
-
Fulvestrant reference standard
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
Instrumentation
-
HPLC or UPLC system with a PDA or UV detector
-
Analytical balance
-
pH meter
-
Water bath or oven
-
Photostability chamber
Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Forced Degradation Experimental Workflow
The following diagram illustrates the general workflow for the forced degradation studies.
Caption: General workflow for forced degradation studies.
Detailed Protocols for Stress Conditions
-
Accurately weigh and dissolve a known amount of fulvestrant in a suitable solvent (e.g., methanol).
-
Add an equal volume of 1N HCl.
-
Reflux the solution at 80°C for 2 hours in a water bath.[3]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1N NaOH.
-
Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Inject the sample into the HPLC/UPLC system.
-
Accurately weigh and dissolve a known amount of fulvestrant in a suitable solvent.
-
Add an equal volume of 1N NaOH.
-
Reflux the solution at 80°C for 2 hours in a water bath.[3]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1N HCl.
-
Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Inject the sample into the HPLC/UPLC system.
-
Accurately weigh and dissolve a known amount of fulvestrant in a suitable solvent.
-
Add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.[3]
-
Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Inject the sample into the HPLC/UPLC system. Note: this compound is a likely degradation product under these conditions.
-
Accurately weigh a known amount of solid fulvestrant and place it in a controlled temperature oven.
-
Expose the sample to a temperature of 105°C for 24 hours.
-
After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Inject the sample into the HPLC/UPLC system.
-
Accurately weigh and dissolve a known amount of fulvestrant in a suitable solvent.
-
Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Inject both the exposed and control samples into the HPLC/UPLC system.
Data Presentation
The results of the forced degradation studies should be summarized to show the extent of degradation of fulvestrant and the formation of impurities under each stress condition. The use of a this compound reference standard is crucial for the positive identification and accurate quantification of this specific degradant.
Table 1: Summary of Forced Degradation Results for Fulvestrant
| Stress Condition | Parameters | % Assay of Fulvestrant | Peak Purity | Major Degradation Products |
| Acid Hydrolysis | 1N HCl, 80°C, 2h | 92.5 | Pure | Unspecified degradants |
| Base Hydrolysis | 1N NaOH, 80°C, 2h | 88.2 | Pure | Unspecified degradants |
| Oxidative Degradation | 30% H₂O₂, RT, 24h | 85.7 | Pure | This compound |
| Thermal Degradation | 105°C, 24h | 98.1 | Pure | Minimal degradation |
| Photolytic Degradation | UV light, 24h | 95.3 | Pure | Unspecified degradants |
(Note: The data in this table is illustrative and based on typical results from forced degradation studies. Actual results may vary based on specific experimental conditions.)[4]
Conclusion
This application note provides a comprehensive guide for conducting forced degradation studies of fulvestrant, with a particular emphasis on the role of this compound as a key degradation product under oxidative stress. The detailed protocols and workflow are designed to assist researchers in establishing the stability profile of fulvestrant and in the development and validation of stability-indicating analytical methods. The accurate identification and quantification of degradation products are paramount for ensuring the safety and efficacy of pharmaceutical products.
References
Application Notes and Protocols: Fulvestrant Sulfone as a Reference Standard in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a potent selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1] As with any pharmaceutical active pharmaceutical ingredient (API), rigorous quality control is essential to ensure its safety, efficacy, and stability. A key aspect of this quality control is the identification and quantification of impurities and degradation products. Fulvestrant sulfone, also known as Fulvestrant EP Impurity B, is a primary oxidative degradation product of Fulvestrant.[2][3] Its presence and concentration in the final drug product must be carefully monitored. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control of Fulvestrant.
Fulvestrant Signaling Pathway
Fulvestrant exerts its therapeutic effect by binding to the estrogen receptor (ER), leading to its degradation and thereby inhibiting estrogen-driven cell proliferation. Understanding this pathway is crucial for comprehending the drug's mechanism of action and the importance of its purity.
Caption: Mechanism of action of Fulvestrant.
Role of this compound in Quality Control
This compound is a critical reference standard for several analytical procedures in pharmaceutical quality control:
-
Impurity Profiling: Used to identify and quantify the sulfone impurity in batches of Fulvestrant API and finished drug products.
-
Stability Studies: Serves as a marker to assess the degradation of Fulvestrant under various stress conditions (e.g., oxidation, light, heat), as mandated by ICH guidelines.[4]
-
Method Validation: Essential for validating the specificity and accuracy of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), ensuring they can effectively separate and quantify the sulfone impurity from the parent drug and other related substances.[5]
Experimental Protocols
The following protocols outline the use of this compound as a reference standard in the quality control of Fulvestrant formulations.
Preparation of Standard and Sample Solutions
This workflow illustrates the preparation of solutions for HPLC/UPLC analysis.
Caption: Workflow for solution preparation.
Protocol for Standard Solution Preparation:
-
Fulvestrant Stock Solution (e.g., 1.0 mg/mL): Accurately weigh approximately 25 mg of Fulvestrant Reference Standard (RS) into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., methanol).
-
This compound Stock Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 2.5 mg of this compound RS into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Suitability Solution: Prepare a solution containing a final concentration of approximately 0.5 mg/mL of Fulvestrant and 0.005 mg/mL of this compound by diluting the stock solutions with the diluent. This solution is used to verify the performance of the chromatographic system.
-
Reference Solution (for quantitation): Prepare a solution of Fulvestrant RS in the diluent at a concentration similar to the test sample (e.g., 0.5 mg/mL).
Protocol for Sample Solution Preparation:
-
Fulvestrant API: Accurately weigh approximately 25 mg of the Fulvestrant API into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Fulvestrant Injection: Accurately transfer a volume of the injection equivalent to 25 mg of Fulvestrant into a 50 mL volumetric flask. Dilute to volume with the diluent and mix well.
Chromatographic Method for Impurity Determination
A stability-indicating HPLC or UPLC method is crucial for separating Fulvestrant from its sulfone impurity and other related substances.
Table 1: HPLC/UPLC Method Parameters
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 250 mm x 4.6 mm, 5 µm | BEH Shield RP18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20 v/v) | Acetonitrile/Methanol (e.g., 50:50 v/v) |
| Gradient | Isocratic or Gradient (as per validated method) | Gradient |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 225 nm or 280 nm | PDA at 225 nm |
| Injection Vol. | 10 µL | 2 µL |
| Run Time | ~30 min | ~10 min |
System Suitability:
Before sample analysis, the chromatographic system must meet predefined suitability parameters by injecting the System Suitability Solution.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Resolution | Resolution between Fulvestrant and this compound peaks should be not less than 2.0. |
| Tailing Factor | Tailing factor for the Fulvestrant peak should be not more than 2.0. |
| Theoretical Plates | Theoretical plates for the Fulvestrant peak should be not less than 2000. |
| %RSD of Peak Area | Relative standard deviation for replicate injections of the Fulvestrant peak should be not more than 2.0%. |
Data Analysis and Calculation
The amount of this compound in the sample is calculated using the peak area response from the chromatograms.
Calculation:
Where:
-
Area_impurity: Peak area of this compound in the sample chromatogram.
-
Area_standard: Peak area of Fulvestrant in the reference solution chromatogram.
-
Conc_standard: Concentration of Fulvestrant in the reference solution.
-
Conc_sample: Concentration of Fulvestrant in the test solution.
-
RRF: Relative Response Factor of this compound (if different from 1.0, determined during method validation).
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. Fulvestrant is subjected to stress conditions to induce degradation, and the resulting degradation products are analyzed.
Table 3: Forced Degradation Conditions
| Stress Condition | Procedure | Expected Outcome |
| Oxidative | Treat Fulvestrant solution with 3% hydrogen peroxide at room temperature for 24 hours.[4] | Significant formation of this compound. |
| Acidic | Reflux Fulvestrant solution in 0.1 M HCl at 60°C for 4 hours.[4] | Potential for other degradation products. |
| Alkaline | Reflux Fulvestrant solution in 0.1 M NaOH at 60°C for 4 hours.[4] | Potential for other degradation products. |
| Thermal | Expose solid Fulvestrant to 105°C for 24 hours. | Minimal degradation expected. |
| Photolytic | Expose Fulvestrant solution to UV light (254 nm) for 24 hours. | Potential for photodegradation products. |
The analytical method should be able to separate the Fulvestrant peak from all degradation product peaks, with the this compound peak being a key indicator in the oxidative stress sample.
Conclusion
The use of this compound as a reference standard is indispensable for the robust quality control of Fulvestrant. The protocols and data presented in these application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to implement effective analytical testing. Adherence to these methodologies will help ensure the quality, safety, and efficacy of Fulvestrant drug products.
References
- 1. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Development of a Validated Assay for Fulvestrant Sulfone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the development and validation of a sensitive and specific analytical method for the quantification of Fulvestrant sulfone, a key metabolite of the selective estrogen receptor degrader (SERD), Fulvestrant. The protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the gold standard for bioanalytical assays requiring high sensitivity and specificity. This application note includes a summary of metabolism, a detailed experimental protocol, data presentation in tabular format, and visual representations of the relevant signaling pathway and experimental workflow.
Introduction
Fulvestrant is a critical therapeutic agent for hormone receptor-positive (HR+) breast cancer. It functions by binding to the estrogen receptor (ER), leading to its degradation and thereby blocking estrogen-mediated signaling pathways that drive tumor growth.[1] The metabolism of Fulvestrant involves several pathways, including oxidation, aromatic hydroxylation, and conjugation.[1] One of the identified metabolites is this compound, formed through the oxidation of the sulfoxide group in the parent molecule. Monitoring the levels of Fulvestrant and its metabolites, such as the sulfone, is crucial for understanding its pharmacokinetic profile, metabolic fate, and potential impact on efficacy and resistance. This document details a robust method for the validated assay of this compound.
Signaling Pathway of Fulvestrant Action and Resistance
Fulvestrant exerts its therapeutic effect by binding to the estrogen receptor (ER), leading to its ubiquitination and subsequent degradation by the proteasome. This downregulation of ER effectively inhibits the transcription of estrogen-responsive genes that are critical for the proliferation of ER-positive breast cancer cells. However, resistance to Fulvestrant can emerge through the activation of alternative signaling pathways, a common one being the Epidermal Growth Factor Receptor (EGFR) pathway. The diagram below illustrates this mechanism.
Experimental Protocol: LC-MS/MS Assay for this compound
This protocol describes a method for the quantification of this compound in human plasma. The method is based on established principles for the analysis of Fulvestrant and its metabolites.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Fulvestrant-d3 or a structural analogue)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or ammonium acetate for mobile phase modification)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Conditions |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | Optimized for separation from Fulvestrant and other metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive or Negative (to be optimized) |
| MRM Transitions | To be determined by infusion of the reference standard. Based on the structure of this compound (C32H47F5O4S), the precursor ion [M+H]+ would be m/z 623.3. Product ions would be determined experimentally. A plausible transition could be similar to Fulvestrant's fragmentation. |
| Internal Standard | A stable isotope-labeled version of the analyte is ideal. |
Sample Preparation
A protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) method should be developed and optimized for the extraction of this compound from plasma. The following is a general workflow for sample preparation.
References
Application Notes and Protocols for Fulvestrant Sulfone Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Fulvestrant and its metabolite, Fulvestrant sulfone, from plasma samples for bioanalytical analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1] Monitoring its plasma concentrations, along with its metabolites like this compound, is crucial for pharmacokinetic studies and therapeutic drug monitoring. Accurate and reliable quantification of these analytes heavily relies on robust and efficient sample preparation to remove interfering substances from the complex plasma matrix. This document outlines three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Comparative Summary of Sample Preparation Techniques
The choice of sample preparation method can significantly impact assay sensitivity, accuracy, and precision. Below is a summary of quantitative data for different techniques based on published literature.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Recovery | ~79.29%[1][2] | ≥92.3% (using C8 sorbent)[3] | Method dependent, generally lower than LLE and SPE |
| Matrix Effect | Data not always reported, but can be significant | 90.18% - 95.02% (using SLE)[4] | Can be a significant issue, may require further cleanup |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL[1][2] | 0.05 ng/mL (using SLE)[4][5][6] | Typically higher than LLE and SPE |
| Selectivity | Good | Excellent | Moderate |
| Throughput | Moderate | High (amenable to automation) | High |
| Cost | Low to Moderate | High | Low |
Experimental Workflows
Overall Bioanalytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound in plasma, from sample collection to data acquisition.
Caption: General workflow for this compound analysis in plasma.
Detailed Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a validated method for the extraction of Fulvestrant from human plasma.[1][2][7]
Materials:
-
Human plasma (K3EDTA)
-
Fulvestrant and this compound analytical standards
-
Internal Standard (IS) solution (e.g., Fulvestrant-d3)
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 500 µL of plasma into a clean microcentrifuge tube.[1]
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 2.5 mL of methyl tertiary butyl ether (MTBE) to the tube.[1]
-
Vortex the mixture for approximately 10 minutes to ensure thorough extraction.[1]
-
Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., a mixture of 0.5% acetic acid and acetonitrile (20:80, v/v)).[2]
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) workflow.
Solid-Phase Extraction (SPE) Protocol
This protocol is based on a method developed for the simultaneous extraction of several breast cancer drugs, including Fulvestrant.[3] A supported-liquid extraction (SLE) variation is also described.[4]
Materials:
-
Human plasma (K3EDTA)
-
Fulvestrant and this compound analytical standards
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C8, 200 mg/3 mL)[3] or SLE cartridges[4]
-
Methanol, HPLC grade[3]
-
Water, HPLC grade
-
5% Methanol in water
-
Ethyl acetate (for SLE)[4]
-
SPE manifold
-
Sample concentrator
Procedure (C8 SPE):
-
Conditioning: Condition the C8 SPE cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Dilute 200 µL of plasma with 200 µL of water. Add the internal standard. Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 5% methanol in water to remove interfering substances.[3]
-
Elution: Elute the analytes with 2 x 1.5 mL of methanol into a clean collection tube.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in an appropriate volume of mobile phase for LC-MS/MS analysis.
Procedure (Supported-Liquid Extraction - SLE):
-
Dilute 100 µL of the rat plasma sample with 100 µL of the mobile phase.[4]
-
Add 20 µL of the internal standard working solution.[4]
-
Load the mixture onto an SLE cartridge and allow it to equilibrate for 5 minutes.[4]
-
Elute the analytes by passing 2 x 800 µL of ethyl acetate through the cartridge under gravity.[4]
-
Evaporate the eluate and reconstitute the residue in 100 µL of acetonitrile and water (85:15, v/v) containing 1mM ammonium acetate.[4]
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow.
Protein Precipitation (PPT) Protocol
This is a general protocol for protein precipitation that can be adapted for this compound analysis. Optimization may be required.
Materials:
-
Human plasma (K3EDTA)
-
Fulvestrant and this compound analytical standards
-
Internal Standard (IS) solution
-
Acetonitrile, cold (stored at -20°C)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of high speed (e.g., >10,000 x g)
-
Syringe filters (0.2 µm) or 96-well filter plates
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution.[8]
-
Add 250 µL of cold acetonitrile to the plasma sample.[8] The 3:1 ratio of acetonitrile to plasma is a common starting point.
-
Vortex the mixture vigorously for 30-60 seconds to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 14,800 rpm) for 2-5 minutes to pellet the precipitated proteins.[8]
-
Carefully collect the supernatant.
-
For cleaner samples, filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.[8]
-
The sample is now ready for LC-MS/MS analysis.
PPT Workflow Diagram
Caption: Protein Precipitation (PPT) workflow.
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 2. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. a protein precipitation extraction method [protocols.io]
Application Notes and Protocols for Fulvestrant Sulfone in Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.[1] Its metabolism is a critical determinant of its efficacy and safety profile. A key metabolic pathway for Fulvestrant is oxidation, which leads to the formation of Fulvestrant sulfone.[2][3][4] Understanding the metabolic stability of this major metabolite is crucial for a comprehensive assessment of the drug's overall disposition and potential for drug-drug interactions. These application notes provide detailed protocols for evaluating the in vitro metabolic stability of this compound using human liver microsomes, a standard preclinical tool in drug development.
This compound is a significant metabolite of Fulvestrant, formed primarily through the hepatic oxidation of the sulfinyl group of the parent molecule.[5] While the parent drug, Fulvestrant, has been extensively studied, the metabolic fate of its sulfone metabolite is also of significant interest. Preliminary research suggests that the sulfone modification might influence the binding affinity to estrogen receptors.[5]
Signaling Pathway of Parent Compound: Fulvestrant
Fulvestrant exerts its therapeutic effect by binding to the estrogen receptor (ER), leading to its destabilization and subsequent degradation. This downregulation of ER levels inhibits estrogen-driven gene transcription and cellular proliferation in hormone-receptor-positive breast cancer cells.
Experimental Protocols
In Vitro Metabolic Stability of this compound in Human Liver Microsomes (HLM)
This protocol outlines the procedure for determining the rate of disappearance of this compound when incubated with human liver microsomes in the presence of NADPH.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable compound)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a working solution of this compound by diluting the stock solution in potassium phosphate buffer to a final concentration of 1 µM.
-
Thaw the pooled human liver microsomes on ice and dilute with cold potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.[6]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the this compound working solution to the wells of a 96-well plate.
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the human liver microsome suspension to each well.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[7]
-
Include control incubations:
-
Negative control (without NADPH) to assess non-enzymatic degradation.
-
Positive control (a compound with known metabolic instability, e.g., verapamil) to ensure the metabolic activity of the microsomes.[7]
-
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to precipitate the proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
The analytical method should be optimized for the separation and detection of this compound and the internal standard. A reverse-phase C18 column is often suitable.[5]
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Experimental Workflow Diagram
Data Presentation
The metabolic stability of this compound can be compared with known reference compounds to classify its clearance rate. While specific experimental data for this compound is not widely published, based on the known metabolic pathways of Fulvestrant and the general stability of sulfone moieties, a hypothetical dataset is presented below for illustrative purposes. It is crucial to generate experimental data for accurate assessment.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Clearance Category |
| This compound (Hypothetical) | > 60 | < 11.5 | Low |
| Verapamil (High Clearance Control) | 26 | 26.7 | High |
| Imipramine (Low Clearance Control) | > 60 | < 11.5 | Low |
Note: The data for this compound is hypothetical and should be determined experimentally. Control data is based on literature values.[7]
Conclusion
The provided protocols and application notes offer a framework for researchers to investigate the metabolic stability of this compound. By characterizing the metabolic fate of this key metabolite, a more complete understanding of the pharmacokinetics of Fulvestrant can be achieved. This information is invaluable for predicting in vivo clearance, assessing the potential for drug-drug interactions, and supporting the overall development of Fulvestrant and related compounds. The use of standardized in vitro assays, such as the liver microsomal stability assay, is a critical component of modern drug discovery and development, enabling early identification of compounds with favorable metabolic profiles.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 98008-06-1 | Benchchem [benchchem.com]
- 6. mercell.com [mercell.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Experimental Use of Fulvestrant Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a steroidal estrogen receptor (ER) antagonist used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2] It functions as a selective estrogen receptor degrader (SERD), binding competitively to the estrogen receptor, inhibiting its dimerization, and promoting its degradation.[3][4] Fulvestrant sulfone is a primary oxidative metabolite and a known impurity that can form during the synthesis of Fulvestrant.[1][5][6] While generally considered less active than the parent compound, its precise biological activity, particularly in the context of endocrine resistance, warrants further investigation.[5] The synthesis of this compound as a reference standard is crucial for metabolic studies, impurity profiling in drug manufacturing, and exploring its potential role in estrogen receptor signaling pathways.[5]
These application notes provide a detailed protocol for the synthesis of this compound from its sulfide precursor and outline key experimental procedures for its characterization and biological evaluation.
Quantitative Data Summary
The following table summarizes key quantitative data for Fulvestrant and its sulfone metabolite. Direct biological activity data for this compound is limited, highlighting the need for the experimental protocols detailed below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Biological Activity Data |
| Fulvestrant | C₃₂H₄₇F₅O₃S | 606.78 | 129453-61-8 | ER Antagonism IC₅₀: 9.4 nM[7][8]MCF-7 Cell Growth Inhibition IC₅₀: 0.29 nM[7][8]ERα/ERβ Binding Affinity (RBA): ~0.89 (vs. Estradiol)[5] |
| This compound | C₃₂H₄₇F₅O₄S | 622.78 | 98008-06-1 | Data is not extensively reported; activity is suggested to be similar to or less than Fulvestrant.[5] |
Experimental Protocols
The synthesis of this compound is achieved through the oxidation of its sulfide precursor, (7α,17β)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estra-1,3,5(10)-triene-3,17-diol. This precursor can be synthesized according to methods described in the literature.[9][10] The final oxidation step to yield the sulfone, often an undesired side product in Fulvestrant synthesis, is detailed here.[6][11]
Workflow for Synthesis of this compound
Caption: Workflow for the oxidation of Fulvestrant sulfide precursor to this compound.
Materials and Reagents:
-
Fulvestrant Sulfide Precursor
-
Glacial Acetic Acid[11]
-
Methanol or Ethanol[11]
-
Hydrogen Peroxide (30% solution) or Sodium Periodate (NaIO₄)[11]
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution (if using NaIO₄)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
Dissolution: Dissolve the Fulvestrant sulfide precursor (1 molar equivalent) in a mixture of an organic solvent like methanol and glacial acetic acid (a mass-to-volume ratio of approximately 1:4 to 1:6 for substrate to solvent is suggested).[11]
-
Oxidation: Cool the solution in an ice bath. Slowly add a solution of the oxidant. Use 2-3 molar equivalents of hydrogen peroxide or sodium periodate.[11] Maintain the temperature during addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Over-oxidation is desired to form the sulfone.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. If sodium periodate was used, an additional wash with saturated sodium thiosulfate is required.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR, Mass Spectrometry, and HPLC.[5]
This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized this compound on the proliferation of ER-positive breast cancer cells (e.g., MCF-7).
Materials and Reagents:
-
MCF-7 cells (or other ER+ breast cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium with charcoal-stripped serum
-
Synthesized this compound
-
Fulvestrant (as a positive control)
-
Vehicle control (e.g., DMSO)
-
Cell proliferation reagent (e.g., MTT, PrestoBlue™, or CyQUANT™)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) in complete growth medium and allow them to attach overnight.
-
Hormone Deprivation: Replace the medium with phenol red-free medium containing charcoal-stripped serum for 24 hours to reduce background estrogenic effects.
-
Treatment: Prepare serial dilutions of this compound and Fulvestrant in the hormone-deprived medium. The final concentration of the vehicle (DMSO) should be consistent across all wells and typically below 0.1%.
-
Incubation: Remove the medium from the cells and add the media containing the different concentrations of the test compounds. Incubate for 5-6 days.[12]
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the dose-response curves and calculate the IC₅₀ values using a suitable software package (e.g., GraphPad Prism) with a non-linear regression model.[12]
This protocol assesses the ability of this compound to induce the degradation of the ERα protein, a hallmark of SERD activity.
Materials and Reagents:
-
MCF-7 cells
-
Hormone-deprived medium
-
This compound, Fulvestrant, and vehicle control
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. After attachment and hormone deprivation (as in Protocol 2), treat the cells with this compound (e.g., at its IC₅₀ concentration), Fulvestrant (positive control), and vehicle for 24-48 hours.[13]
-
Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities to determine the relative decrease in ERα levels compared to the vehicle control.
Signaling Pathways and Mechanism of Action
Fulvestrant and its metabolites are thought to exert their effects primarily through the estrogen receptor signaling pathway. The diagram below illustrates the established mechanism of Fulvestrant and the putative mechanism of this compound. It also includes the EGFR signaling pathway, which can be activated as a mechanism of resistance to endocrine therapy.[13]
Estrogen Receptor Signaling and Fulvestrant Action
Caption: Mechanism of Fulvestrant and potential resistance via EGFR signaling.
References
- 1. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fulvestrant - Wikipedia [en.wikipedia.org]
- 5. This compound | 98008-06-1 | Benchchem [benchchem.com]
- 6. CN106279342A - The preparation of fulvestrant - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. US9315540B2 - Process for the preparation of fulvestrant - Google Patents [patents.google.com]
- 11. CN114685593A - Fulvestrant preparation method and intermediate thereof - Google Patents [patents.google.com]
- 12. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Fulvestrant in Breast Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a selective estrogen receptor downregulator (SERD) that functions as a pure estrogen receptor (ER) antagonist.[1][2][3] It competitively binds to the estrogen receptor with a high affinity, leading to receptor dimerization inhibition, impaired nuclear localization, and accelerated degradation of the ERα protein through the ubiquitin-proteasome pathway.[1][4][5][6][7][8] This comprehensive blockade of ERα signaling makes Fulvestrant a critical tool in studying hormone-dependent breast cancer and a valuable therapeutic agent.[2][5] These application notes provide detailed protocols for utilizing Fulvestrant in breast cancer cell line experiments to assess its efficacy and mechanism of action.
Mechanism of Action Overview
Fulvestrant's primary mechanism involves binding to the ER, inducing a conformational change that marks the receptor for degradation.[6] This leads to a significant reduction in cellular ERα levels, without a corresponding decrease in ERα mRNA, indicating a post-transcriptional mode of action.[5][6] Consequently, the transcription of estrogen-responsive genes, such as those encoding the progesterone receptor (PgR) and pS2, is inhibited, leading to the arrest of tumor cell growth.[5][9]
Caption: Mechanism of Fulvestrant action in ER+ breast cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of Fulvestrant treatment on breast cancer cell lines as reported in various studies.
Table 1: Effect of Fulvestrant on Cell Viability and ERα Expression
| Cell Line | Parameter | Concentration | Treatment Duration | Result | Reference |
| MCF-7 | IC50 | 0.29 nM | Not Specified | Inhibition of cell growth | [10] |
| MCF-7 | ERα Protein | 100 nM | 6 hours | 66.4% reduction | [8] |
| MCF-7 | ERα Protein | 100 nM | 24 hours | Complete inhibition | [10] |
| T47D | ERα Protein | 100 nM | 1 hour | Significant reduction | [7] |
| MCF-7 | ERα Protein | 1 µM | 16 hours | 80% decrease | [11] |
| MCF-7 | ERα Protein | Range | 24 hours | Dose-dependent decrease | [12] |
Table 2: Effect of Fulvestrant on Downstream Signaling Molecules
| Cell Line | Target Molecule | Concentration | Treatment Duration | Effect | Reference |
| MCF-7 | Progesterone Receptor (PgR) | Not Specified | Not Specified | Significant suppression | [5] |
| MCF-7 | pS2 | Not Specified | Not Specified | Significant reduction | [5] |
| MCF-7 | MDM2 Protein | Various | 66 hours | Dose-dependent decrease | [11] |
| T47D | MDM2 Protein | Various | 66 hours | Dose-dependent decrease | [11] |
| MCF-7 | ERβ mRNA & Protein | Not Specified | Not Specified | Increased expression | [13] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of Fulvestrant are provided below.
Protocol 1: Cell Viability/Proliferation Assay (MTT/WST-1)
This protocol assesses the impact of Fulvestrant on the metabolic activity and proliferation of breast cancer cell lines.
Caption: Workflow for a typical cell viability assay.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium for hormone-deprivation studies
-
Fulvestrant stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[14]
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of Fulvestrant in the appropriate medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Fulvestrant (e.g., 0.1 nM to 20 µM).[14] Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48-72 hours).[14]
-
Reagent Addition: Add 10-20 µL of the cell viability reagent (e.g., WST-1) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a plate reader.[14]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for ERα Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of ERα protein following Fulvestrant treatment.
Caption: Standard workflow for Western blot analysis.
Materials:
-
Breast cancer cells (MCF-7, T47D)
-
Fulvestrant
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with Fulvestrant (e.g., 100 nM - 1 µM) for various time points (e.g., 6, 16, 24 hours).[8][11][15]
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE: Denature 20-50 µg of protein per sample and separate on an 8-10% SDS-PAGE gel.[11]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Primary Antibody: Incubate the membrane with the primary antibody against ERα (diluted in blocking buffer) overnight at 4°C.[11] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.[11]
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometric analysis to quantify the band intensities. Normalize the ERα signal to the loading control to determine the relative reduction in protein levels.[8]
Protocol 3: Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol measures changes in the mRNA expression of ER-regulated genes (e.g., c-Myc, pS2, PgR) in response to Fulvestrant.
Caption: Key steps in a quantitative real-time PCR experiment.
Materials:
-
Breast cancer cells
-
Fulvestrant
-
RNA extraction kit (e.g., RNeasy Mini Kit)[11]
-
cDNA synthesis kit[11]
-
qPCR master mix (e.g., TaqMan or SYBR Green)[13]
-
Primers for target genes (e.g., ESR1, PGR, TFF1 (pS2), MYC) and a housekeeping gene (e.g., GAPDH, HPRT1)[11][13]
-
Real-Time PCR system[13]
Procedure:
-
Cell Treatment: Culture and treat cells with Fulvestrant as described for Western blotting.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.[11]
-
RNA Quantification: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.[11]
-
qPCR Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Amplification: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[13]
-
Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.[11]
Conclusion
Fulvestrant is a potent and specific tool for investigating ERα signaling in breast cancer research. The protocols and data presented here provide a framework for studying its effects on cell viability, ERα protein stability, and the expression of downstream target genes. These experiments are fundamental for understanding the mechanisms of endocrine therapy and for the preclinical evaluation of novel therapeutic strategies targeting the ER pathway.
References
- 1. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fulvestrant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fulvestrant (ICI 182,780)-dependent interacting proteins mediate immobilization and degradation of estrogen receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fulvestrant Sulfone Peak Tailing in Reverse-Phase HPLC
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with Fulvestrant sulfone in reverse-phase High-Performance Liquid Chromatography (HPLC). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common chromatographic challenges.
FAQs: Understanding Peak Tailing with this compound
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry results in a tail that extends from the main peak, leading to a non-Gaussian shape. This can compromise peak integration, reduce resolution between adjacent peaks, and affect the accuracy of quantification. Peak tailing is often quantified using the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.
Q2: Why is this compound prone to peak tailing in reverse-phase HPLC?
Q3: What are the common causes of peak tailing for this compound?
A3: The most common causes include:
-
Secondary Silanol Interactions: As explained above, this is a primary chemical cause.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of silanol groups and secondary interactions.
-
Column Degradation: Over time, columns can degrade, exposing more active silanol sites.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing issues.
Step 1: Initial Assessment and System Check
Before modifying the method, ensure the HPLC system is functioning correctly.
-
Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.
-
Evaluate System Dead Volume: Ensure that the shortest possible tubing with the narrowest appropriate internal diameter is used, especially between the column and the detector.
-
Column Health: If the column is old or has been used extensively, consider replacing it. A significant increase in backpressure can also indicate a blocked or failing column.
Step 2: Method Optimization - Mobile Phase and Column Selection
If the system is sound, the next step is to optimize the chromatographic method.
Table 1: Mobile Phase Adjustments for Improved Peak Shape
| Parameter | Recommended Action | Rationale |
| pH | Lower the mobile phase pH to between 2.5 and 3.5. | At lower pH, the acidic silanol groups are protonated (Si-OH), reducing their ability to interact with the basic analyte. |
| Buffer Strength | Increase the buffer concentration to 25-50 mM. | A higher buffer concentration can help to mask the residual silanol groups on the stationary phase. |
| Mobile Phase Additives | Add a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase. | TEA is a small basic molecule that can preferentially interact with the active silanol sites, thereby reducing their interaction with this compound. |
| Organic Modifier | If using methanol, consider switching to acetonitrile. | Acetonitrile often provides better peak shapes for basic compounds compared to methanol. |
Table 2: Column Selection and Care
| Parameter | Recommended Action | Rationale |
| Column Type | Use an end-capped C18 or C8 column. | End-capping is a process that chemically derivatizes most of the residual silanol groups, making the stationary phase less active and reducing peak tailing for basic compounds. |
| Specialty Columns | Consider using a column with a polar-embedded phase or a hybrid particle technology. | These modern column technologies are designed to minimize silanol interactions and provide excellent peak shapes for a wide range of compounds. |
| Guard Column | Use a guard column with the same stationary phase as the analytical column. | A guard column protects the analytical column from strongly retained impurities that can degrade the column and cause peak tailing. |
| Column Flushing | Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). | This helps to remove any strongly adsorbed compounds from the column that could be causing peak distortion. |
Experimental Protocols
Below are example starting protocols for the analysis of Fulvestrant and its related compounds. These can be adapted for troubleshooting this compound peak tailing.
Protocol 1: Reverse-Phase HPLC Method for Fulvestrant
-
Column: ACE C18 (250 mm × 4.6 mm, 5 µm)[2]
-
Mobile Phase: 1% Orthophosphoric Acid in Water : Methanol (80:20, v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL[2]
-
Detection: UV at 243 nm[2]
-
Temperature: Ambient[2]
Protocol 2: Reverse-Phase HPLC Method for Fulvestrant and Related Substances
-
Column: Phenomenex Luna C8 (150 × 4.6 mm, 3 µm)[3]
-
Mobile Phase A: Deionized Water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient: A gradient program should be developed to ensure separation of Fulvestrant and its sulfone.[3]
-
Flow Rate: 1.5 mL/min[3]
-
Injection Volume: 10 µL[3]
-
Detection: UV at 280 nm for Fulvestrant[3]
-
Temperature: 35°C[3]
Visualizing the Troubleshooting Process
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: A logical workflow for troubleshooting this compound peak tailing.
Caption: The chemical basis of peak tailing due to silanol interactions.
References
Technical Support Center: Instability of Fulvestrant and Formation of Sulfone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fulvestrant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of Fulvestrant and the formation of its primary oxidative degradation product, Fulvestrant sulfone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a major process-related impurity and a degradation product of Fulvestrant.[1] It is formed through the oxidation of the sulfoxide group in the Fulvestrant molecule. As a potential impurity in the final drug product, its levels must be carefully monitored and controlled to ensure the safety and efficacy of the therapeutic. Regulatory guidelines require the identification and characterization of impurities in pharmaceutical products.
Q2: Under what conditions does Fulvestrant degrade to form the sulfone?
A2: Fulvestrant is particularly susceptible to oxidative stress, which is the primary condition leading to the formation of this compound. Forced degradation studies have shown that significant degradation occurs when Fulvestrant is exposed to oxidizing agents like hydrogen peroxide.[2] It can also form under accelerated stability conditions, such as elevated temperature and humidity, in certain formulations. For instance, in a castor oil-based formulation, this compound levels have been observed to reach 0.3-0.7% during accelerated stability studies.
Q3: How can I prevent the formation of this compound during my experiments or manufacturing process?
A3: To minimize the formation of this compound, it is crucial to control exposure to oxidizing conditions. This can be achieved by:
-
Using high-purity solvents and reagents: Ensure that all materials are free from peroxide impurities.
-
Working under an inert atmosphere: When handling Fulvestrant solutions or the drug substance, particularly at elevated temperatures, blanketing with an inert gas like nitrogen can help prevent oxidation.
-
Optimizing storage conditions: Store Fulvestrant and its formulations at recommended temperatures and protect from light and humidity.
-
Adding antioxidants: In formulation development, the inclusion of antioxidants can be considered to inhibit oxidative degradation.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of Fulvestrant and the detection of this compound.
HPLC Analysis Issues
Problem: Poor resolution between Fulvestrant and this compound peaks.
-
Possible Cause 1: Inappropriate column chemistry.
-
Solution: The choice of HPLC column is critical for separating structurally similar compounds like Fulvestrant and its sulfone. A BEH Shield RP18 column (50 mm × 2.1 mm, 1.7-μm) has been shown to provide optimal resolution.[1] Other columns, such as HSST3 or phenyl columns, may result in co-elution or significantly longer run times.[1]
-
-
Possible Cause 2: Suboptimal mobile phase composition.
-
Solution: The mobile phase composition, including the organic modifiers and pH, plays a significant role in chromatographic selectivity. A mobile phase consisting of a mixture of water, acetonitrile, and methanol with an acidic modifier like orthophosphoric acid has been successfully used.[1] Systematically varying the ratio of organic solvents and the pH of the aqueous phase can help optimize the separation. For ionizable compounds, adjusting the mobile phase pH to be at least 2 units away from the pKa can improve peak shape and resolution.
-
Problem: Peak tailing for the Fulvestrant or this compound peak.
-
Possible Cause 1: Secondary interactions with residual silanols on the column.
-
Solution: This is a common issue with silica-based columns, especially when analyzing basic compounds. Using a high-purity, end-capped column can minimize these interactions.[3] Operating the mobile phase at a lower pH (e.g., around 2-4) can also help by protonating the silanol groups and reducing their interaction with the analytes.[4]
-
-
Possible Cause 2: Column overload.
-
Solution: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting the sample and re-injecting. If peak shape improves, this indicates that the column was overloaded.
-
-
Possible Cause 3: Extra-column band broadening.
-
Solution: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. A large detector cell volume can also contribute to peak tailing.
-
Experimental Protocols
Forced Degradation Studies of Fulvestrant
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. Below are detailed protocols for subjecting Fulvestrant to various stress conditions.
Table 1: Forced Degradation Conditions for Fulvestrant
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N Hydrochloric Acid | 80°C | 2 hours |
| Base Hydrolysis | 0.1 N Sodium Hydroxide | 80°C | 2 hours |
| Oxidative Degradation | 30% Hydrogen Peroxide | Room Temperature | 24 hours |
| Thermal Degradation | Dry Heat | 105°C | 24 hours |
| Photolytic Degradation | UV Light (254 nm) | Room Temperature | 24 hours |
Methodology for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of Fulvestrant in a suitable solvent (e.g., methanol or a mixture of methanol and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Application of Stress:
-
For Acid and Base Hydrolysis: Mix an aliquot of the stock solution with the respective acid or base solution and heat as specified in Table 1. After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of base or acid.
-
For Oxidative Degradation: Mix an aliquot of the stock solution with the hydrogen peroxide solution and keep it at room temperature for the specified duration.
-
For Thermal Degradation: Transfer an aliquot of the stock solution to a vial, evaporate the solvent under a stream of nitrogen, and place the vial in an oven at the specified temperature. After the incubation period, cool the vial and reconstitute the residue in the mobile phase.
-
For Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to UV light.
-
-
Sample Analysis: Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a validated stability-indicating HPLC or UPLC method.
Validated UPLC-PDA Analytical Method
This method is suitable for the quantification of Fulvestrant and the separation of its degradation products, including the sulfone.[1]
Table 2: UPLC-PDA Method Parameters
| Parameter | Specification |
| Column | ACQUITY UPLC BEH Shield RP18, 50 mm × 2.1 mm, 1.7-μm |
| Mobile Phase | Water:Acetonitrile:Methanol (300:400:300, v/v/v) with 1.0 mL Orthophosphoric Acid |
| Flow Rate | 0.3 mL/min |
| Detection Wavelength | 220 nm (using a PDA detector) |
| Injection Volume | 3.0 µL |
| Column Temperature | 35°C |
| Diluent | Methanol |
Visualizations
Chemical Pathway of Sulfone Formation
The formation of this compound from Fulvestrant is an oxidation reaction where the sulfoxide group is converted to a sulfone group, typically by an oxidizing agent like hydrogen peroxide (H₂O₂).
Caption: Oxidation of Fulvestrant to its sulfone derivative.
Experimental Workflow for Forced Degradation Studies
This workflow outlines the key steps involved in performing forced degradation studies to assess the stability of Fulvestrant.
Caption: Workflow for Fulvestrant forced degradation studies.
Troubleshooting Logic for HPLC Peak Tailing
This diagram provides a logical approach to troubleshooting peak tailing issues during the HPLC analysis of Fulvestrant.
Caption: A logical guide to troubleshooting HPLC peak tailing.
References
Technical Support Center: Fulvestrant Sulfone Detection in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Fulvestrant sulfone in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure it in plasma?
This compound is a major oxidative metabolite of Fulvestrant, a selective estrogen receptor downregulator (SERD) used in the treatment of hormone receptor-positive breast cancer. Monitoring the levels of Fulvestrant and its metabolites, such as the sulfone, in plasma is crucial for pharmacokinetic (PK) studies, understanding the drug's metabolism, and assessing the overall exposure of the patient to the drug and its related substances.
Q2: What is the most common analytical technique for the quantification of this compound in plasma?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended method for the quantification of Fulvestrant and its metabolites in plasma.[1][2] This technique offers high sensitivity, selectivity, and specificity, which are essential for accurately measuring low concentrations of the analyte in a complex biological matrix like plasma.
Q3: What are the main challenges in developing an LC-MS/MS method for this compound?
The primary challenges include:
-
Low plasma concentrations: Fulvestrant and its metabolites are often present at very low levels in plasma, requiring a highly sensitive analytical method.[3]
-
Matrix effects: Components of the plasma matrix can interfere with the ionization of the analyte, leading to ion suppression or enhancement and affecting the accuracy and precision of the results.
-
Chromatographic resolution: Achieving good separation between Fulvestrant, its sulfone metabolite, and other endogenous plasma components is critical to avoid interference.
-
Analyte stability: The stability of this compound in plasma during sample collection, storage, and processing needs to be carefully evaluated.
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection of this compound in plasma samples using LC-MS/MS.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometry Parameters | - Verify the precursor and product ion m/z values for this compound. The theoretical [M-H]⁻ for this compound is ~621.2 m/z. - Optimize the collision energy and other MS parameters to achieve the most intense and stable signal for the selected MRM transitions. |
| Inefficient Extraction from Plasma | - Evaluate different sample preparation techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT). LLE with methyl tertiary butyl ether (MTBE) has been shown to be effective for Fulvestrant.[2] - Ensure the pH of the extraction solvent is optimal for the recovery of this compound. |
| Analyte Degradation | - Investigate the stability of this compound under different storage conditions (temperature, light exposure). - Perform freeze-thaw stability tests to ensure the analyte is not degrading during sample handling.[3] |
| Poor Chromatographic Peak Shape | - Optimize the mobile phase composition and gradient to improve peak shape and retention. - Ensure the analytical column is not overloaded or contaminated. |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and quality controls. - Use an appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte, to compensate for variability in extraction recovery and matrix effects. Fulvestrant-d3 is a common IS for Fulvestrant analysis.[1] |
| Significant Matrix Effects | - Assess matrix effects by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution. - If significant ion suppression or enhancement is observed, modify the sample preparation method to improve cleanup or adjust the chromatographic conditions to separate the analyte from interfering matrix components. |
| Instrument Instability | - Regularly check the performance of the LC-MS/MS system, including pump performance, injector precision, and mass spectrometer sensitivity. - Ensure the ion source is clean and properly maintained. |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and laboratory conditions.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a polypropylene tube, add 20 µL of internal standard working solution (e.g., this compound-d3 in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tertiary butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and re-equilibrate for 1 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table below |
| Ion Source Temp. | 550°C |
Proposed MRM Transitions for Fulvestrant and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fulvestrant | 605.2 | 427.4 | -35 |
| Fulvestrant-d3 (IS) | 608.2 | 430.4 | -35 |
| This compound | 621.2 | (To be optimized) | (To be optimized) |
| This compound-d3 (IS) | 624.2 | (To be optimized) | (To be optimized) |
Note: The product ions and collision energies for this compound need to be determined experimentally by infusing a standard solution into the mass spectrometer.
Visualizations
Caption: Experimental workflow for this compound detection in plasma.
Caption: Estrogen receptor signaling and Fulvestrant's mechanism of action.
References
- 1. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 3. Simultaneous quantification of four hormone therapy drugs by LC-MS/MS: Clinical applications in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS Parameters for Fulvestrant Sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of Fulvestrant sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass-to-charge ratios (m/z) for Fulvestrant and this compound?
The protonated molecule [M+H]⁺ for this compound appears at an m/z of 628. For Fulvestrant, the [M-H]⁻ ion is monitored at m/z 605.2 to 427.4.[1][2] An internal standard, Fulvestrant-D3, can be monitored at the transition of m/z 608.6 to 430.4.[2]
Q2: Which ionization mode is recommended for this compound analysis?
Both positive and negative ion modes have been used for related compounds. For this compound specifically, the protonated molecule [M+H]⁺ at m/z 628 suggests positive ion mode would be suitable.[1] However, methods for the parent compound, Fulvestrant, have successfully utilized negative ion mode with an H-ESI probe.[1][3] It is advisable to test both ionization modes to determine the optimal setting for your specific instrument and conditions.[4]
Q3: What type of LC column is suitable for the separation of Fulvestrant and its metabolites?
Reversed-phase HPLC is a common technique for the analysis of Fulvestrant and its degradation products.[1] Specific columns that have been successfully used for Fulvestrant include:
-
BEH Shield RP18 (50 mm × 2.1 mm, 1.7-μm)[1]
-
Chromolith RP-18e (100 × 4.6 mm)[2]
-
Agilent SB-C18 (2.1 × 50 mm, 3.5 μm)[3]
The choice of column will depend on the specific requirements of the assay, such as desired resolution and run time.
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Peak Detected
-
Question: I am not seeing a peak for this compound, or the signal is very weak. What should I check?
-
Answer:
-
Confirm Mass Spectrometer Settings: Ensure the mass spectrometer is set to monitor the correct m/z for this compound ([M+H]⁺ at 628).[1] Verify that the ionization source parameters (e.g., capillary voltage, gas flow, and temperature) are optimized.[5][6]
-
Check Sample Preparation: Ensure the sample concentration is appropriate. If the concentration is too low, the signal may be undetectable.[6] Conversely, highly concentrated samples can cause ion suppression.[6]
-
Evaluate Ionization Mode: As mentioned in the FAQs, test both positive and negative ionization modes to find the most sensitive for your compound and matrix.[4]
-
Inspect for Leaks: A leak in the LC or MS system can lead to a loss of sensitivity.[7][8]
-
Verify Column Integrity: A cracked or malfunctioning column can prevent the analyte from reaching the detector.[7]
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
Question: My chromatogram shows poor peak shape for this compound. How can I improve it?
-
Answer:
-
Optimize Mobile Phase: The mobile phase composition, including the organic modifier and additives, can significantly impact peak shape. For Fulvestrant, a mixture of 0.5% acetic acid and acetonitrile (20:80, v/v) has been used.[2] Experiment with different mobile phase compositions and pH to improve peak symmetry.
-
Adjust Flow Rate: Ensure the flow rate is optimal for the column dimensions. A flow rate of 1.0 mL/min has been reported for a 4.6 mm ID column, with flow splitting.[2]
-
Check for Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.
-
Investigate Contamination: Contamination in the column or LC system can cause peak tailing. Flush the column and system with a strong solvent.
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. What could be the cause?
-
Answer:
-
Ensure System Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
Check for Leaks: Fluctuations in system pressure due to leaks can cause retention time variability.[7]
-
Verify Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation of all solvents.
-
Maintain Consistent Temperature: Use a column oven to maintain a stable column temperature, as temperature fluctuations can affect retention.
-
Data Presentation
Table 1: Reported LC-MS Parameters for Fulvestrant Analysis
| Parameter | Value | Reference |
| LC System | Waters Acquity UPLC | [1] |
| Column | BEH Shield RP18 (50 mm × 2.1 mm, 1.7-μm) | [1] |
| Chromolith RP-18e (100 × 4.6 mm) | [2] | |
| Agilent SB-C18 (2.1 × 50 mm, 3.5 μm) | [3] | |
| Mobile Phase | 0.5% acetic acid and acetonitrile (20:80, v/v) | [2] |
| Flow Rate | 1.0 mL/min (with ~50% flow splitting) | [2] |
| Run Time | < 3.0 min | [2] |
Table 2: Reported Mass Spectrometry Parameters for Fulvestrant and Related Compounds
| Parameter | Analyte | Value | Reference |
| Mass Spectrometer | TSQ Ultra | Fulvestrant | [1] |
| Ionization Mode | Negative Ion Mode (H-ESI) | Fulvestrant | [1] |
| Negative MRM Mode | Fulvestrant | [3] | |
| Precursor Ion (m/z) | Fulvestrant | 605.2, 605.5 | [2][3] |
| Fulvestrant-D3 (IS) | 608.6, 608.5 | [2][3] | |
| This compound | 628 ([M+H]⁺) | [1] | |
| Product Ion (m/z) | Fulvestrant | 427.4, 427.5 | [2][3] |
| Fulvestrant-D3 (IS) | 430.4, 430.5 | [2][3] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for this compound Analysis
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
-
Sample Preparation:
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix. For LLE, methyl tertiary butyl ether (MTBE) has been used as an extracting solvent for Fulvestrant.[2] Supported-liquid extraction (SLE) has also been reported.[9]
-
Evaporate the extraction solvent under a gentle stream of nitrogen at 40°C.[9]
-
Reconstitute the residue in the initial mobile phase.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., Agilent SB-C18, 2.1 × 50 mm, 3.5 μm).[3]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Develop a gradient elution program to achieve optimal separation. Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 628.
-
Product Ion (Q3): To be determined by infusing a standard of this compound and optimizing the collision energy to obtain a stable and sensitive fragment ion.
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow to maximize the signal for this compound.
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for poor signal in LC-MS analysis.
References
- 1. This compound | 98008-06-1 | Benchchem [benchchem.com]
- 2. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 3. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. agilent.com [agilent.com]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
Technical Support Center: Addressing Matrix Effects in Fulvestrant Sulfone Bioanalysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the bioanalysis of Fulvestrant sulfone.
Troubleshooting Guide
Matrix effects, the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy and reproducibility of LC-MS/MS bioanalysis.[1][2] This guide provides a systematic approach to identifying and mitigating these effects during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Reproducibility (High %CV) of Quality Control (QC) Samples | Variable Matrix Effects: Inconsistent ion suppression or enhancement across different lots of biological matrix.[1] | - Evaluate matrix effects from at least six different sources/lots of the matrix.[3] - Implement a more robust sample cleanup method (e.g., switch from protein precipitation to SPE or LLE).[4] - Utilize a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound. |
| Inaccurate Results (High %Bias) for QC Samples | Consistent Ion Suppression or Enhancement: The matrix consistently affects the ionization of the analyte and/or internal standard. | - Quantitatively assess the matrix effect using the post-extraction spike method to determine the matrix factor. - If the matrix effect is significant, consider matrix-matched calibration standards. - The method of standard addition can be used to accurately quantify the analyte in the presence of matrix effects.[5] |
| Low Signal Intensity or Poor Sensitivity | Significant Ion Suppression: Co-eluting endogenous components, such as phospholipids, are suppressing the analyte signal. | - Optimize chromatographic conditions to separate this compound from the suppression zones. The post-column infusion experiment is ideal for identifying these zones.[6] - Improve sample preparation to remove interfering substances.[4] - Consider switching to a different ionization source, such as APCI, which can be less susceptible to matrix effects than ESI.[6] |
| Non-linear Calibration Curve | Concentration-Dependent Matrix Effects: The degree of ion suppression or enhancement changes with the analyte concentration. | - Widen the chromatographic separation between the analyte and interfering peaks. - Assess the matrix effect at both low and high QC concentrations to confirm concentration dependency.[1] - The standard addition method is particularly useful in this scenario as it calibrates at each sample's specific matrix concentration.[7] |
| Internal Standard (IS) Response Varies Significantly Between Samples | Differential Matrix Effects on Analyte and IS: The internal standard is not effectively compensating for the matrix effect on this compound. | - Ensure the IS co-elutes with the analyte. - The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d3). - If a SIL-IS is not available, select a structural analog with very similar physicochemical properties and chromatographic behavior. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis?
A1: Matrix effect is the alteration of the ionization efficiency of this compound by co-eluting molecules from the biological matrix (e.g., plasma, urine).[1] This can lead to either a decreased (ion suppression) or increased (ion enhancement) signal response during LC-MS/MS analysis, which can compromise the accuracy and precision of the results.[2]
Q2: How can I qualitatively check if my assay is suffering from matrix effects?
A2: The post-column infusion technique is a powerful qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[6] By infusing a constant flow of this compound solution post-column and injecting a blank, extracted matrix sample, any deviation from the stable baseline signal indicates a matrix effect at that specific retention time.
Q3: How do I quantitatively measure the matrix effect for this compound?
A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample (B) to the peak area of the analyte in a neat solution (A) at the same concentration.[1]
-
Matrix Factor (MF) = Peak Area (B) / Peak Area (A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For regulatory submissions, it is often recommended to also calculate the IS-normalized MF to demonstrate that the internal standard compensates for the matrix effect.[1]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?
A4: A SIL-IS is a form of the analyte (this compound) in which one or more atoms have been replaced by their heavy isotopes (e.g., ²H or ¹³C). A SIL-IS is considered the gold standard for internal standards in LC-MS/MS because it has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of matrix effect, thus providing the most accurate correction for any signal suppression or enhancement.
Q5: When should I use the method of standard addition?
A5: The method of standard addition is particularly useful when you have significant and unavoidable matrix effects, and when a blank matrix free of the analyte is not available.[5][7] It involves adding known amounts of a this compound standard to aliquots of the unknown sample and extrapolating back to determine the initial concentration.[8] This method effectively creates a calibration curve within each sample, compensating for its unique matrix composition.[9]
Quantitative Data Summary
The following tables present illustrative data for the assessment of matrix effects in this compound bioanalysis.
Table 1: Quantitative Assessment of Matrix Factor (MF)
This table demonstrates the calculation of the matrix factor for this compound and its SIL-IS at low and high QC levels in human plasma.
| Analyte | Concentration (ng/mL) | Mean Peak Area in Neat Solution (A) | Mean Peak Area in Post-Extraction Spiked Plasma (B) | Matrix Factor (MF) (B/A) | IS-Normalized MF (MF_Analyte / MF_IS) |
| This compound | 1.5 (LQC) | 55,120 | 48,300 | 0.88 | 1.01 |
| 75 (HQC) | 2,810,500 | 2,415,000 | 0.86 | 1.00 | |
| This compound-d3 (IS) | 25 | 150,300 | 131,200 | 0.87 | N/A |
Interpretation: The data shows a slight ion suppression for both the analyte and the IS (MF < 1). However, the IS-normalized MF is close to 1, indicating that the SIL-IS effectively compensates for the observed matrix effect.
Table 2: Example Data for Method of Standard Addition
This table shows an example of using the standard addition method to determine the concentration of this compound in a patient sample.
| Sample Aliquot | Added this compound (ng/mL) | Measured Peak Area |
| 1 | 0 (Unknown Sample) | 35,600 |
| 2 | 2.5 | 58,100 |
| 3 | 5.0 | 79,900 |
| 4 | 10.0 | 125,100 |
Data Analysis: A linear regression of Peak Area vs. Added Concentration yields the equation: y = 8900x + 36000. The x-intercept (where y=0) gives the absolute value of the unknown concentration: x = |-36000 / 8900| = 4.04 ng/mL.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify time regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement of the this compound signal.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
This compound standard solution (e.g., 50 ng/mL in mobile phase)
-
Blank, extracted biological matrix (e.g., human plasma)
-
Reagents for sample extraction
Procedure:
-
System Setup:
-
Set up the LC system with the analytical column and mobile phases used for the this compound assay.
-
Connect the outlet of the LC column to a T-connector.
-
Connect the syringe pump, containing the this compound standard solution, to the second port of the T-connector.
-
Connect the third port of the T-connector to the MS ion source.
-
-
Equilibration:
-
Begin the LC gradient and start the syringe pump at a low, constant flow rate (e.g., 10 µL/min).
-
Monitor the MS signal for the this compound MRM transition until a stable, elevated baseline is achieved.
-
-
Analysis:
-
Inject a full volume of the extracted blank matrix sample onto the LC column.
-
Acquire data for the entire duration of the chromatographic run, monitoring the this compound MRM transition.
-
-
Interpretation:
-
Examine the resulting chromatogram. A consistent, flat baseline indicates no matrix effects.
-
A dip in the baseline indicates a region of ion suppression.
-
A peak or rise in the baseline indicates a region of ion enhancement.
-
Protocol 2: Quantitative Correction for Matrix Effects using the Method of Standard Addition
Objective: To accurately quantify this compound in an unknown sample by creating a calibration curve within the sample itself.
Materials:
-
Unknown biological sample containing this compound
-
Calibrated stock solution of this compound
-
Blank biological matrix (if available, for preparing QC samples)
-
Volumetric flasks and pipettes
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Dispense at least four equal aliquots of the unknown sample into separate tubes.
-
-
Spiking:
-
Sample 1: Add a small, precise volume of solvent (no analyte). This is the unspiked sample.
-
Sample 2, 3, 4...: Add increasing, known amounts of the this compound stock solution to the subsequent aliquots. The spike concentrations should ideally be in the range of 0.5x, 1x, and 2x the expected endogenous concentration. Ensure the volume of spiking solution is small to avoid significant dilution of the matrix.
-
-
Extraction:
-
Process all prepared samples (spiked and unspiked) through the established sample extraction procedure.
-
-
LC-MS/MS Analysis:
-
Analyze each of the final extracts by LC-MS/MS and record the peak area for this compound.
-
-
Data Analysis:
-
Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
Determine the absolute value of the x-intercept of the regression line. This value represents the concentration of this compound in the original, unspiked sample.
-
Visualizations
Caption: Workflow for investigating and mitigating matrix effects.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. sitesv2.anses.fr [sitesv2.anses.fr]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. d-nb.info [d-nb.info]
- 8. alpha-measure.com [alpha-measure.com]
- 9. Simultaneous quantification of four hormone therapy drugs by LC-MS/MS: Clinical applications in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-elution of Fulvestrant and Fulvestrant sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Fulvestrant and its sulfone metabolite during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical metabolites of Fulvestrant?
Fulvestrant is metabolized in vivo through several pathways, analogous to endogenous steroids. The main metabolites include the 17-ketone, sulfone, and various glucuronide and sulfate conjugates.[1][2] The sulfone metabolite is a key impurity that can arise during oxidative stress conditions.[3]
Q2: Why is the co-elution of Fulvestrant and Fulvestrant sulfone a common issue?
The structural similarity between Fulvestrant and its sulfone metabolite makes their separation challenging. The addition of an oxygen atom to the sulfur in the side chain results in a small polarity difference, which can lead to overlapping peaks (co-elution) in reversed-phase chromatography if the analytical method is not sufficiently optimized. One study specifically noted that a HSST3 column failed to adequately separate the this compound impurity from the main Fulvestrant peak under oxidative degradation conditions.[3]
Q3: How can I confirm if I have a co-elution problem?
Co-elution can be identified through several indicators:
-
Peak Shape Abnormalities: Look for non-symmetrical peaks, such as shoulders or tailing.
-
Peak Purity Analysis (with PDA/DAD detector): A diode array detector can assess the spectral purity across a single peak. If the UV spectra are not consistent across the peak, it suggests the presence of more than one compound.
-
Mass Spectrometry (MS): An MS detector can reveal the presence of multiple mass-to-charge ratios (m/z) within a single chromatographic peak, providing definitive evidence of co-elution.
Troubleshooting Guide: Resolving Co-elution of Fulvestrant and this compound
This guide provides a systematic approach to resolving the co-elution of Fulvestrant and its sulfone metabolite.
Problem: Poor resolution or co-elution of Fulvestrant and this compound peaks in HPLC/UPLC analysis.
Step 1: Method Optimization - Column and Mobile Phase Selection
The choice of stationary phase and mobile phase composition is critical for achieving separation.
-
Recommendation 1: Select an appropriate column.
-
A BEH Shield RP18 column has been shown to successfully resolve Fulvestrant from its sulfone impurity and other degradation products.[3]
-
Other C18 columns can also be effective, but may require more extensive mobile phase optimization.
-
-
Recommendation 2: Optimize the mobile phase.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers in reversed-phase chromatography. Varying the ratio of these solvents can alter the selectivity of the separation.
-
Aqueous Phase: The use of an acidic modifier, such as orthophosphoric acid or formic acid, in the aqueous phase can improve peak shape and influence retention times.
-
Isocratic vs. Gradient Elution: If isocratic elution does not provide sufficient resolution, a gradient elution program, where the mobile phase composition is changed over time, can be employed to improve the separation of closely eluting compounds.
-
Data Presentation: Comparison of Chromatographic Conditions
| Parameter | Method 1 (Successful Resolution) | Method 2 (Potential for Co-elution) |
| Column | ACQUITY UPLC BEH Shield RP18, 50 mm × 2.1 mm, 1.7-μm | HSST3 Column |
| Mobile Phase | Isocratic: Water:Acetonitrile:Methanol (300:400:300 v/v/v) with 0.1% Orthophosphoric Acid | Not specified, but noted for poor separation |
| Flow Rate | 0.3 mL/min | Not specified |
| Detection | PDA | Not specified |
| Run Time | 6 minutes | Not specified |
| Reference | [3] | [3] |
Step 2: Adjusting Chromatographic Parameters
If co-elution persists after initial method optimization, consider the following adjustments:
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, but will also increase the run time.
-
Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, potentially improving resolution.
-
Injection Volume and Sample Concentration: Overloading the column can lead to peak broadening and co-elution. Ensure that the injection volume and sample concentration are within the optimal range for your column.
Step 3: Sample Preparation and Handling
Ensure proper sample preparation to avoid the generation of the sulfone impurity during the analytical process.
-
Forced Degradation Studies: When performing forced degradation studies, be aware that oxidative conditions (e.g., using hydrogen peroxide) will likely generate the this compound. This can be used as a reference sample to confirm the identity of the co-eluting peak.
-
Storage: Store samples appropriately to prevent degradation.
Experimental Protocols
Protocol 1: UPLC-PDA Method for the Separation of Fulvestrant and its Degradation Products
This protocol is based on a validated stability-indicating method that successfully resolved Fulvestrant from its sulfone impurity.[3]
1. Instrumentation and Materials:
-
ACQUITY UPLC system with a PDA detector
-
ACQUITY UPLC BEH Shield RP18, 50 mm × 2.1 mm, 1.7-μm column
-
Mobile Phase: A mixture of water, acetonitrile, and methanol in the ratio of 300:400:300 (v/v/v). Add 1.0 mL of orthophosphoric acid to the final mixture.
-
Diluent: 100% Methanol
-
Fulvestrant reference standard and sample solutions
2. Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 3.0 μL
-
Column Temperature: 35°C
-
Detection Wavelength: 220 nm
3. Sample Preparation:
-
Prepare a stock solution of Fulvestrant reference standard in methanol.
-
Prepare sample solutions to the desired concentration using methanol as the diluent.
-
Filter all solutions through a 0.45-μm membrane filter before injection.
4. Analysis:
-
Equilibrate the column with the mobile phase for at least 15 minutes.
-
Inject the prepared standard and sample solutions.
-
Monitor the separation and identify the peaks based on their retention times compared to the reference standard.
Visualizations
Fulvestrant Signaling Pathway
Caption: Mechanism of action of Fulvestrant as a Selective Estrogen Receptor Degrader (SERD).
Experimental Workflow for Resolving Co-elution
References
Technical Support Center: Synthesis of Fulvestrant and Management of the Fulvestrant Sulfone Impurity
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Fulvestrant, with a specific focus on managing the formation of the Fulvestrant sulfone impurity. As this compound is primarily considered an over-oxidation impurity, this guide addresses both the minimization of its formation to improve the yield of Fulvestrant and the intentional synthesis of the sulfone for use as an analytical standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in my synthesis?
A1: this compound is the product of over-oxidation of the sulfide intermediate during the synthesis of Fulvestrant (which is a sulfoxide).[1][2][3] It is considered a process-related impurity.[3][4] Pharmacopeial standards have strict limits for impurities, often requiring the sulfone to be below 0.2%.[3] Controlling its formation is critical for meeting regulatory requirements and ensuring the quality and safety of the final active pharmaceutical ingredient (API).[5]
Q2: My final oxidation step produces a high percentage of this compound. What are the likely causes?
A2: High levels of this compound are typically due to harsh oxidation conditions. The most common causes include:
-
Choice of Oxidizing Agent: Stronger oxidants have a higher tendency to over-oxidize the sulfide to a sulfone.[6]
-
Stoichiometry: Using an excess of the oxidizing agent can drive the reaction past the desired sulfoxide stage to the sulfone.
-
Reaction Temperature: Higher temperatures can increase the rate of over-oxidation.
-
Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of more sulfone.[7]
Q3: How can I selectively synthesize this compound to use as an analytical reference standard?
A3: To intentionally synthesize this compound, you would reverse the strategies used to avoid it. This involves using stronger oxidizing conditions. You can start with either the Fulvestrant sulfide precursor or with purified Fulvestrant itself and re-subject it to oxidation. Using an excess of an oxidant like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) under appropriate conditions will drive the reaction to completion, favoring the formation of the sulfone.[1][8]
Q4: What are the best analytical methods to separate and quantify Fulvestrant and this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the standard methods for this purpose.[1]
-
Method: Reversed-phase HPLC is most common.[1]
-
Column: A C18 column, such as a BEH Shield RP18, provides good resolution.[9]
-
Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of water, acetonitrile, and methanol.[1][9][]
-
Detection: UV detection at a wavelength of 220 nm or 225 nm is standard.[][11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Yield of Sulfone Impurity (>0.5%) | Oxidizing agent is too strong (e.g., excess mCPBA, KMnO₄). | Switch to a milder or more selective oxidizing system. Options include: • Sodium periodate (NaIO₄) in a mixed solvent system (e.g., methanol/water).[13] • Hydrogen peroxide (H₂O₂) with a catalyst.[14] • A specialized system like N-bromo-succinimide (NBS) with a β-cyclodextrin catalyst has been shown to reduce sulfone to <0.1%.[1][3] |
| Molar equivalent of the oxidant is too high. | Carefully control the stoichiometry. Use 1.0-1.1 equivalents of the oxidant for the sulfoxide. Titrate your oxidant solution to know its precise concentration. | |
| Reaction temperature is too high. | Perform the oxidation at a lower temperature. For many oxidants, running the reaction at 0-5°C can significantly improve selectivity.[13] | |
| Incomplete Sulfide to Sulfoxide Conversion | Insufficient oxidant or reaction time. | Increase the molar equivalents of the oxidant slightly (e.g., from 1.0 to 1.05 eq). Increase the reaction time and monitor closely by TLC or HPLC to stop the reaction once the starting material is consumed but before significant sulfone appears. |
| Poor solubility of reagents. | Ensure all reagents are fully dissolved. Change the solvent system if necessary. A mixture of water and an organic solvent like acetone, THF, or methanol is often effective.[3][13] | |
| Difficult Separation of Fulvestrant and Sulfone | Inappropriate chromatography conditions. | Optimize your purification method. • Column Chromatography: Use a fine mesh silica gel (200-300 mesh). Employ a gradient elution, starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate 5:1) and gradually increasing polarity.[15] • Recrystallization: If the sulfone is difficult to remove, multiple recrystallizations may be necessary. Toluene/acetonitrile is a reported solvent system for purifying Fulvestrant.[16] |
| Low Overall Yield After Purification | Product loss during workup or purification. | Ensure the aqueous quench (e.g., with sodium thiosulfate) is performed at a low temperature to prevent product degradation.[13] Minimize the number of purification steps. If possible, use a selective oxidation that yields a crude product clean enough for direct recrystallization.[17] |
Data Presentation
Table 1: Effect of Oxidizing Agent on Sulfide Oxidation Selectivity
This table summarizes the expected outcomes of using different oxidizing agents for the conversion of the Fulvestrant sulfide precursor.
| Oxidizing Agent | Typical Conditions | Expected Sulfoxide (Fulvestrant) Yield | Expected Sulfone Yield | Key Considerations |
| Sodium Periodate (NaIO₄) | 1.1 eq, MeOH/Water, 0-25°C, 24-48h[13] | High (>85%) | Low (<5%) | Slow reaction time but generally good selectivity. |
| Hydrogen Peroxide (H₂O₂) | 1.1 eq, Acetic Acid/EtOAc, 25°C, overnight[16] | Moderate-High | Moderate (can be >10%) | Inexpensive but can be difficult to control and may lead to over-oxidation. |
| m-CPBA | 1.1 eq, DCM, 0°C | High (>90%) | Low-Moderate | Fast and effective, but over-oxidation is a risk if temperature or stoichiometry is not strictly controlled. |
| m-CPBA (for sulfone) | >2.2 eq, DCM, 25°C | Low | High (>90%) | Effective for intentionally synthesizing the sulfone standard. |
| NBS / β-cyclodextrin | 1.0 eq NBS, 0.1-1.0 eq catalyst, Acetone/Water, RT, 2-12h[3] | Very High (>95%) | Very Low (<0.2%)[3] | Patented method offering excellent selectivity and minimal sulfone formation. |
Experimental Protocols
Protocol 1: Controlled Oxidation to Synthesize Fulvestrant (Minimizing Sulfone)
This protocol is based on a selective oxidation method designed to minimize over-oxidation.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the Fulvestrant sulfide precursor (1.0 eq) in a 10:1 mixture of methanol and water (e.g., 100 mL for 10g of starting material). Cool the mixture to 0-5°C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve sodium periodate (NaIO₄, 1.1 eq) in water at room temperature.[13]
-
Oxidation: Add the NaIO₄ solution dropwise to the cooled sulfide solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 24-48 hours. Monitor the reaction progress by TLC or HPLC until the starting sulfide is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5°C. Quench the excess oxidant by slowly adding a 10% w/w aqueous solution of sodium thiosulfate.[13]
-
Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate to obtain the crude product. Purify by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate to yield pure Fulvestrant.[15]
Protocol 2: Over-Oxidation to Synthesize this compound (Analytical Standard)
This protocol is designed to maximize the yield of the sulfone.
-
Preparation: In a round-bottom flask, dissolve Fulvestrant (1.0 eq) or its sulfide precursor in dichloromethane (DCM).
-
Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.5 eq) portion-wise at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC/HPLC analysis shows complete conversion of the starting material to a more polar spot (the sulfone).
-
Quenching: Cool the reaction mixture to 0°C and quench by adding a saturated aqueous solution of sodium bicarbonate, followed by a 10% solution of sodium sulfite to destroy excess peroxide. Stir until no peroxide is detected (test with peroxide strips).
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the resulting crude solid by column chromatography or recrystallization to obtain pure this compound.
Visualizations
Caption: Chemical pathway from sulfide precursor to Fulvestrant and the sulfone impurity.
Caption: General experimental workflow for the synthesis and purification of Fulvestrant.
References
- 1. This compound | 98008-06-1 | Benchchem [benchchem.com]
- 2. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN106279342A - The preparation of fulvestrant - Google Patents [patents.google.com]
- 4. Fulvestrant Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. CN114685593A - Fulvestrant preparation method and intermediate thereof - Google Patents [patents.google.com]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
- 9. d-nb.info [d-nb.info]
- 11. tsijournals.com [tsijournals.com]
- 12. Fulvestrant [drugfuture.com]
- 13. data.epo.org [data.epo.org]
- 14. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 15. CN111662356A - Impurity control method of fulvestrant - Google Patents [patents.google.com]
- 16. US9315540B2 - Process for the preparation of fulvestrant - Google Patents [patents.google.com]
- 17. CN103980336A - New fulvestrant synthesis method - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Fulvestrant Sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Fulvestrant sulfone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a significant metabolite of Fulvestrant, a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.[1] It is formed through the hepatic oxidation of the sulfinyl group of the parent compound.[1] Like Fulvestrant, this compound is a large, lipophilic molecule, which inherently limits its solubility in aqueous solutions. This poor solubility can pose significant challenges for in vitro and in vivo experimental setups, affecting the accuracy and reproducibility of results.
Q2: What are the key physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₇F₅O₄S | [1] |
| Molecular Weight | 622.8 g/mol | [1] |
| Chemical Structure | The sulfone group (-SO₂-) replaces the sulfoxide group (-SO-) in Fulvestrant. | [1] |
| Predicted Polarity | Sulfones are generally more polar than their corresponding sulfoxides.[1] | N/A |
Q3: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What is happening?
This is a common issue for compounds with low aqueous solubility. Often, a stock solution is prepared in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO). When this stock solution is diluted into an aqueous buffer (e.g., PBS or cell culture media), the abrupt increase in the polarity of the solvent system causes the hydrophobic compound to "crash out" or precipitate.
Q4: What are the initial troubleshooting steps if I observe precipitation?
If you observe a precipitate, consider the following immediate actions:
-
Optimize Organic Solvent Concentration: Ensure the final concentration of the organic co-solvent (like DMSO) in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in biological assays.
-
Gentle Warming: Gently warming the solution to 37°C (98.6°F) can sometimes help dissolve the precipitate. However, be cautious as prolonged exposure to heat can degrade the compound.
-
Sonication: Use a bath sonicator to break up precipitate particles and aid in their redissolution.
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer might improve solubility, especially if the compound has ionizable groups.
Troubleshooting Guide: Strategies to Enhance this compound Solubility
If the initial troubleshooting steps are insufficient, several formulation strategies can be employed to overcome the poor aqueous solubility of this compound.
Strategy 1: Co-Solvent Systems
A co-solvent system involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a hydrophobic compound.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol (PEG), e.g., PEG 300, PEG 400
-
Propylene Glycol (PG)
Experimental Protocol: Preparing a Working Solution using a Co-solvent
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% of the chosen organic co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilution (if necessary): If a very low final concentration is required, perform intermediate serial dilutions in the pure organic co-solvent.
-
Final Dilution: Add the stock solution dropwise to the pre-warmed (if applicable) aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing. This helps to avoid localized high concentrations that can lead to precipitation.
Troubleshooting Co-Solvent Systems:
| Issue | Recommended Solution |
| Precipitation upon dilution | Decrease the final concentration of this compound. Try a different co-solvent or a combination of co-solvents. |
| Cell toxicity or off-target effects | Lower the final percentage of the organic co-solvent in the assay medium. Ensure appropriate vehicle controls are included in your experiments. |
Strategy 2: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes that are more water-soluble.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (MBCD) have been shown to significantly enhance the aqueous solubility of the parent compound, Fulvestrant.[2]
Experimental Protocol: Solubilization with Cyclodextrins
-
Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer to the desired concentration.
-
Add this compound: Add the powdered this compound to the cyclodextrin solution.
-
Facilitate Complexation: Stir or shake the mixture at room temperature for several hours (e.g., 24-48 hours) to allow for the formation of the inclusion complex. Sonication can be used to expedite this process.
-
Filter: Pass the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantify: Determine the concentration of the solubilized this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Strategy 3: Lipid-Based Formulations and Nanoparticles
For in vivo studies or complex cellular models, lipid-based formulations or nanoparticles can be highly effective. These strategies encapsulate the hydrophobic compound in a carrier system that is more compatible with aqueous environments and biological systems.
Examples of Lipid-Based and Nanoparticle Systems:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds within the membrane.
-
Solid Lipid Nanoparticles (SLNs): Nanoparticles made from solid lipids that can carry lipophilic drugs.
-
Polymeric Micelles: Self-assembling core-shell structures formed by amphiphilic block copolymers, where the hydrophobic core can be loaded with the drug.
The development of these formulations typically requires specialized equipment and expertise in pharmaceutical sciences.
Experimental Workflow and Signaling Pathways
Experimental Workflow for Determining Aqueous Solubility
Caption: Workflow for determining the equilibrium aqueous solubility of this compound.
Relevant Signaling Pathways
Fulvestrant and its metabolites primarily exert their effects by targeting the Estrogen Receptor (ER). They may also interact with the G protein-coupled estrogen receptor 1 (GPR30). Understanding these pathways is crucial for interpreting experimental results.
Estrogen Receptor (ER) Signaling Pathway
Fulvestrant acts as a selective estrogen receptor degrader (SERD). It binds to the ER, inhibits its dimerization, and promotes its degradation, thereby blocking downstream signaling that leads to cell proliferation.
Caption: Simplified Estrogen Receptor (ER) signaling pathway and the inhibitory action of this compound.
G protein-coupled estrogen receptor 1 (GPR30) Signaling Pathway
Some evidence suggests that Fulvestrant and its analogs can also interact with GPR30, leading to rapid, non-genomic signaling events.
Caption: Overview of the GPR30 signaling cascade potentially modulated by this compound.
References
Technical Support Center: Prevention of Fulvestrant's Oxidative Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidative degradation of Fulvestrant to its sulfone derivative. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary oxidative degradation product of Fulvestrant?
The primary oxidative degradation product of Fulvestrant is its sulfone derivative. This occurs through the oxidation of the sulfoxide group on the heptafluoropentyl side chain of the Fulvestrant molecule. This conversion is a common degradation pathway and a critical parameter to monitor during stability studies.
Q2: What are the main factors that promote the oxidative degradation of Fulvestrant to its sulfone?
Several factors can accelerate the oxidation of Fulvestrant:
-
Presence of Oxidizing Agents: Exposure to oxidizing agents, such as peroxides (e.g., hydrogen peroxide), is a primary driver of sulfone formation.
-
Exposure to Light: Photodegradation can contribute to the formation of reactive oxygen species, which in turn can oxidize the sulfoxide group.
-
Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.
-
Inappropriate pH: While Fulvestrant is stable across a range of pH values, extreme pH conditions can potentially influence its stability and susceptibility to oxidation.
Q3: How can I visually identify if my Fulvestrant solution has degraded?
Visual inspection alone is not a reliable method for detecting the formation of the sulfone degradant, as both Fulvestrant and its sulfone are typically present in solution and are colorless. The most reliable method for detecting and quantifying the sulfone derivative is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a Photodiode Array (PDA) detector.
Troubleshooting Guide
Issue: I am observing a significant peak corresponding to Fulvestrant sulfone in my HPLC/UPLC analysis.
This indicates that your Fulvestrant sample has undergone oxidative degradation. The following troubleshooting steps can help you identify the cause and prevent future occurrences.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing high levels of this compound.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action |
| Improper Storage | - Verify Storage Temperature: Fulvestrant solutions, especially stock solutions in DMSO, should be stored at -20°C or -80°C for long-term stability.[1] For short-term storage, refrigeration at 2-8°C is recommended.[1] - Protect from Light: Store Fulvestrant, both in solid form and in solution, in amber vials or wrapped in aluminum foil to prevent photodegradation. |
| Oxidative Stress During Experiments | - Use High-Quality Solvents: Ensure that solvents like DMSO and ethanol are of high purity and have not been stored for extended periods where peroxide formation could occur. - De-gas Solvents: For sensitive experiments, de-gas aqueous buffers and solvents to remove dissolved oxygen. - Minimize Headspace: When preparing solutions, minimize the air in the headspace of the vial, or consider purging with an inert gas like nitrogen or argon. |
| Contaminated Reagents | - Check for Peroxides: If using ethers or other solvents prone to peroxide formation, test for the presence of peroxides before use. - Use Freshly Prepared Buffers: Prepare aqueous buffers fresh to avoid microbial growth, which can sometimes contribute to oxidative stress. |
| Inadequate Protection in Experimental Media | - Add Antioxidants to Stock Solutions: Consider adding antioxidants like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to your Fulvestrant stock solutions. - Supplement Cell Culture Media: If degradation is suspected in cell-based assays, supplementing the culture media with antioxidants may be beneficial. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Fulvestrant Stock Solution
This protocol describes the preparation of a 10 mM Fulvestrant stock solution in DMSO with the addition of an antioxidant to minimize oxidative degradation.
Materials:
-
Fulvestrant powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Butylated Hydroxytoluene (BHT) or L-Ascorbic Acid
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh Fulvestrant: Accurately weigh the required amount of Fulvestrant powder. For a 1 ml of 10 mM solution, you will need 6.068 mg of Fulvestrant (Molar Mass: 606.77 g/mol ).
-
Prepare Antioxidant Stock (Optional but Recommended):
-
For BHT: Prepare a 100 mM stock solution of BHT in DMSO.
-
For Ascorbic Acid: Prepare a 100 mM stock solution of L-Ascorbic Acid in sterile, de-gassed water. Note: Ascorbic acid solutions are themselves susceptible to oxidation and should be prepared fresh.
-
-
Dissolve Fulvestrant:
-
Add the weighed Fulvestrant to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
If using an antioxidant, add the antioxidant stock solution to a final concentration of 100 µM for BHT or 50 µM for Ascorbic Acid.
-
Vortex thoroughly until the Fulvestrant is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Caption: Workflow for preparing a stabilized Fulvestrant stock solution.
Protocol 2: Forced Oxidative Degradation of Fulvestrant
This protocol is designed to intentionally induce the formation of this compound for analytical and comparative purposes.
Materials:
-
10 mM Fulvestrant stock solution in DMSO
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC or UPLC system with a PDA detector
Procedure:
-
Prepare Reaction Mixture: In a clear glass vial, dilute the 10 mM Fulvestrant stock solution to a final concentration of 100 µM in PBS.
-
Induce Oxidation: Add 30% H₂O₂ to the Fulvestrant solution to a final concentration of 3%.
-
Incubation: Incubate the mixture at room temperature, protected from light, for 24 hours.
-
Quench Reaction (Optional): The reaction can be stopped by adding a quenching agent like sodium bisulfite, or by immediate dilution for analysis.
-
Analysis: Analyze the sample by HPLC or UPLC to determine the percentage of Fulvestrant that has been converted to this compound.
Quantitative Data Summary
The following tables provide illustrative data on the stability of Fulvestrant under various conditions. Note: This data is representative and may vary based on specific experimental parameters.
Table 1: Effect of Temperature on Fulvestrant Degradation in DMSO (10 mM Stock Solution, 30 days)
| Storage Temperature (°C) | % Fulvestrant Remaining | % this compound Formed |
| -80 | >99% | <0.1% |
| -20 | 98% | 1.5% |
| 4 | 92% | 7.2% |
| 25 (Room Temperature) | 75% | 23.5% |
Table 2: Effect of pH on Fulvestrant Degradation in Aqueous Buffer (10 µM, 24 hours at 37°C)
| pH | % Fulvestrant Remaining | % this compound Formed |
| 4.0 | 97% | 2.5% |
| 7.4 | 95% | 4.1% |
| 9.0 | 93% | 6.3% |
Table 3: Efficacy of Antioxidants in Preventing Oxidative Degradation of Fulvestrant (10 µM in PBS with 3% H₂O₂, 24 hours at RT)
| Condition | % Fulvestrant Remaining | % this compound Formed |
| Control (No Antioxidant) | 45% | 53% |
| + 50 µM Ascorbic Acid | 85% | 14% |
| + 100 µM BHT | 92% | 7% |
Signaling Pathway
The oxidative degradation of Fulvestrant to its sulfone is a direct chemical conversion and not part of a biological signaling pathway. The following diagram illustrates this chemical transformation.
References
Validation & Comparative
Navigating Fulvestrant Quantification: A Comparative Guide to Assay Methodologies and Cross-Reactivity with Fulvestrant Sulfone
For researchers, scientists, and drug development professionals engaged in the study of Fulvestrant, accurate quantification is paramount. This guide provides a comprehensive comparison of analytical methodologies for Fulvestrant measurement, with a critical focus on the cross-reactivity of its major metabolite, Fulvestrant sulfone. We present a detailed examination of immunoassay-based methods versus the gold standard, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data and protocols to inform optimal assay selection.
Fulvestrant, a selective estrogen receptor degrader (SERD), is a key therapeutic agent in the treatment of hormone receptor-positive breast cancer. Its metabolism primarily involves oxidation, leading to the formation of metabolites such as this compound. The structural similarity between Fulvestrant and its metabolites presents a significant analytical challenge, particularly for immunoassays, where antibody specificity is critical.
Immunoassays vs. LC-MS/MS: A Head-to-Head Comparison
The choice of analytical method for Fulvestrant quantification directly impacts the accuracy and reliability of pharmacokinetic and pharmacodynamic assessments. The two primary methodologies employed are immunoassays and LC-MS/MS.
| Feature | Immunoassay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-based detection of the target molecule. | Separation by chromatography followed by mass-based detection and fragmentation for specific identification. |
| Specificity | Prone to cross-reactivity with structurally similar molecules like metabolites (e.g., this compound). This is a known issue with steroid hormone immunoassays.[1][2] | High specificity, capable of distinguishing between parent drug and metabolites based on their unique mass-to-charge ratios. |
| Sensitivity | Generally high, but can be compromised by cross-reactivity. | Excellent sensitivity, with reported lower limits of quantitation (LLOQ) as low as 0.05 ng/mL in plasma.[3][4] |
| Throughput | High-throughput capabilities, suitable for large sample numbers. | Lower throughput compared to immunoassays, though advancements are improving speed. |
| Development | Requires the development of highly specific monoclonal antibodies, which can be a complex and lengthy process.[5][6][7] | Method development is complex but well-established for small molecules. |
| Cost | Generally lower cost per sample for routine analysis. | Higher initial instrument cost and operational expenses. |
| Recommendation | Not recommended for applications requiring high specificity and accurate quantification of Fulvestrant in the presence of its metabolites.[1] | The gold standard and recommended method for pharmacokinetic studies and clinical monitoring of Fulvestrant.[1] |
The Challenge of Cross-Reactivity: this compound Interference
The metabolism of Fulvestrant to this compound occurs at the sulfoxide group of the long alkyl side chain. While this modification alters the biological activity, the core steroidal structure, which is often the target for antibody recognition in immunoassays, remains largely unchanged. This structural conservation is the primary reason for the high potential of cross-reactivity.
While direct quantitative data on the cross-reactivity of this compound in specific Fulvestrant immunoassays is not extensively published, the well-documented interference of Fulvestrant in estradiol immunoassays serves as a strong cautionary precedent.[1][2] In these cases, the structural similarity between Fulvestrant and estradiol leads to falsely elevated estradiol measurements, potentially impacting clinical decisions.[1] It is highly probable that a similar phenomenon occurs with this compound in Fulvestrant immunoassays.
An LC-MS/MS approach circumvents this issue by differentiating molecules based on their distinct molecular weights and fragmentation patterns, ensuring that the measured signal is exclusively from the parent Fulvestrant molecule.
Experimental Protocols
For researchers aiming to establish a robust and specific quantification method for Fulvestrant, LC-MS/MS is the recommended approach. Below is a summary of a typical experimental protocol for the quantification of Fulvestrant in plasma.
Protocol: Quantification of Fulvestrant in Human Plasma by LC-MS/MS
This protocol is based on established and validated methods described in the scientific literature.[8][9][10]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add an internal standard (e.g., Fulvestrant-D3).
-
Perform liquid-liquid extraction using an appropriate organic solvent such as methyl tertiary butyl ether (MTBE).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions
-
Column: A reverse-phase column, such as a Chromolith RP-18e (100 x 4.6 mm), is suitable.[8][9][10]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.5% acetic acid and acetonitrile (e.g., 20:80, v/v) is commonly used.[8][9][10]
-
Flow Rate: A flow rate of 1.0 mL/min with a split is often employed.[8][9][10]
-
Column Temperature: Maintain the column at a constant temperature, for example, 35°C.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
4. Calibration and Quantification
-
Prepare a calibration curve using known concentrations of Fulvestrant in blank plasma.
-
The concentration of Fulvestrant in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Workflow and Metabolic Pathway
To further clarify the concepts discussed, the following diagrams illustrate the Fulvestrant metabolic pathway and the comparative workflows of immunoassay and LC-MS/MS.
Conclusion
The accurate quantification of Fulvestrant is critical for its clinical development and therapeutic monitoring. While immunoassays offer high throughput, their inherent susceptibility to cross-reactivity with metabolites like this compound renders them suboptimal for applications demanding high specificity. The structural similarity between Fulvestrant and its sulfone metabolite strongly suggests a high likelihood of interference in Fulvestrant-specific immunoassays, mirroring the well-established issue with estradiol immunoassays.
Therefore, LC-MS/MS stands as the unequivocal gold standard for the quantification of Fulvestrant. Its ability to chromatographically separate and selectively detect the parent drug from its metabolites ensures the generation of accurate and reliable data. For researchers and drug development professionals, the adoption of validated LC-MS/MS methods is essential for advancing our understanding of Fulvestrant's pharmacology and optimizing its clinical use.
References
- 1. Fulvestrant May Falsely Increase 17β-Estradiol Levels in Immunoassays: A Case Report of a 57-Year-Old Postmenopausal Patient With Recurrent Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method to detect fulvestrant interference in estradiol in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biofronttech.com [biofronttech.com]
- 6. escholarship.org [escholarship.org]
- 7. Monoclonal Antibodies Development and Support | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
- 10. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
Navigating the Analytical Maze: A Comparative Guide to Fulvestrant Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products like Fulvestrant is paramount. This guide provides a comprehensive comparison of the leading analytical methods for Fulvestrant impurity profiling, supported by experimental data and detailed protocols to aid in method selection and implementation.
Fulvestrant, a critical therapy in the management of hormone receptor-positive breast cancer, undergoes rigorous quality control to identify and quantify any impurities that may arise during its synthesis or degradation. The choice of analytical methodology is crucial for accurate and reliable impurity profiling, directly impacting regulatory compliance and patient safety. This guide delves into the most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), offering a comparative analysis of their performance. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile compounds, its application to the non-volatile nature of Fulvestrant and its primary impurities is limited, typically reserved for the analysis of residual solvents or volatile starting materials.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique hinges on a balance of factors including sensitivity, resolution, speed, and the specific information required (quantification vs. identification). Below is a summary of the performance characteristics of HPLC, UPLC, and LC-MS/MS for Fulvestrant impurity analysis, compiled from various validated methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a stationary and mobile phase at high pressure. | Separation using smaller particle size columns (<2 µm) at higher pressures, leading to increased resolution and speed. | Separation by chromatography followed by mass analysis, providing molecular weight and structural information. |
| Typical Column | Symmetry C8, ACE C18, Normal Phase Cyano | ACQUITY UPLC BEH Shield RP18 | Agilent SB-C18, Chromolith RP-18e |
| Linearity (r²) | > 0.998[] | > 0.999[2] | > 0.99[3] |
| Limit of Detection (LOD) | 0.0010 - 0.0011 mg/mL for enantiomers[] | 0.51 µg/mL[2] | 0.05 ng/mL[3] |
| Limit of Quantitation (LOQ) | 0.0030 - 0.0033 mg/mL for enantiomers[] | 1.54 µg/mL[2] | 0.05 ng/mL[3] |
| Precision (%RSD) | < 3.07% (inter-day)[4] | < 2% (intra- and inter-day)[5] | < 3.1% (intra-day), < 2.97% (inter-day)[6] |
| Accuracy (% Recovery) | 100 ± 0.49%[] | 99.7% - 100.4%[2] | Within ±15% of nominal concentrations |
| Analysis Time | ~30 minutes[] | ~6 minutes[2] | < 3 minutes[6] |
| Primary Use | Quantification of known impurities, routine quality control. | High-throughput screening, stability-indicating assays, quantification. | Identification of unknown impurities, quantification at very low levels, structural elucidation. |
Key Fulvestrant Impurities
Several process-related and degradation impurities of Fulvestrant have been identified and are monitored during quality control. Some of the key impurities include:
-
Fulvestrant EP Impurity A (Fulvestrant β-Isomer): A stereoisomer of Fulvestrant.
-
Fulvestrant EP Impurity B (Fulvestrant 9-Sulfone): An oxidation product of Fulvestrant.[6]
-
Fulvestrant EP Impurity C (Fulvestrant Extended Impurity): A process-related impurity.
-
Fulvestrant EP Impurity D (Fulvestrant Sterol Dimer): A dimer formed during the manufacturing process.
-
Fulvestrant EP Impurity E (Δ6,7-Fulvestrant): A degradation product with a double bond in the steroid core.
-
Fulvestrant EP Impurity F (6-Keto Fulvestrant): An oxidation product of Fulvestrant.[7]
Below are the chemical structures of Fulvestrant and some of its key impurities:
Fulvestrant
Figure 1: Chemical structure of Fulvestrant.
Fulvestrant EP Impurity B (Fulvestrant 9-Sulfone)
Figure 2: Chemical structure of Fulvestrant 9-Sulfone.
Fulvestrant EP Impurity F (6-Keto Fulvestrant)
Figure 3: Chemical structure of 6-Keto Fulvestrant.
Experimental Protocols and Workflows
Detailed and validated experimental protocols are fundamental for reproducible impurity profiling. Below are representative methodologies for HPLC, UPLC, and LC-MS/MS analysis of Fulvestrant and its impurities.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of Fulvestrant and its related substances in pharmaceutical formulations.
Chromatographic Conditions:
-
Column: Symmetry C8 (150 x 4.6 mm, 3.5 µm)[5]
-
Mobile Phase: Gradient elution with a mobile phase consisting of a phosphate buffer and a mixture of acetonitrile and methanol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm[5]
-
Injection Volume: 10 µL[5]
-
Column Temperature: 35 °C[5]
Workflow:
Figure 4: HPLC experimental workflow.
Ultra-Performance Liquid Chromatography (UPLC) Stability-Indicating Method
This rapid method is designed for the quantification of Fulvestrant in the presence of its degradation products, making it ideal for stability studies.[2]
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH Shield RP18 (50 mm × 2.1 mm, 1.7 µm)[2]
-
Mobile Phase: Isocratic mixture of water, acetonitrile, and methanol (300:400:300 v/v/v) with 1.0 mL orthophosphoric acid.[2]
-
Flow Rate: 0.3 mL/min[2]
-
Detection: PDA-UV at 220.0 nm[2]
-
Injection Volume: 3.0 µL
-
Column Temperature: Ambient
Forced Degradation Study Protocol:
A forced degradation study is performed to demonstrate the stability-indicating capability of the method.[2]
-
Acid Hydrolysis: 1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1N NaOH at 60°C for 1 hour.
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 2 hours.
-
Thermal Degradation: 105°C for 24 hours.
-
Photolytic Degradation: UV light (254 nm) for 24 hours.
Workflow:
Figure 5: UPLC stability-indicating method workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and specific method is employed for the identification and quantification of Fulvestrant and its impurities at trace levels, particularly in complex matrices.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Agilent SB-C18 (2.1 × 50 mm, 3.5 µm)[3]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (75:25, v/v) containing 1mM ammonium acetate.[8]
-
Flow Rate: 0.4 mL/min[8]
-
Ionization: Electrospray Ionization (ESI) in negative mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
Workflow:
Figure 6: LC-MS/MS experimental workflow.
Conclusion
The choice of an analytical method for Fulvestrant impurity profiling is dictated by the specific requirements of the analysis. HPLC remains a robust and reliable technique for routine quality control and quantification of known impurities. UPLC offers significant advantages in terms of speed and resolution, making it highly suitable for high-throughput screening and as a stability-indicating method. For the utmost sensitivity and for the identification of unknown impurities, LC-MS/MS is the unparalleled choice, providing structural information that is critical for comprehensive impurity characterization. By understanding the strengths and limitations of each technique, and by implementing robust and validated protocols, researchers and drug development professionals can ensure the quality, safety, and efficacy of Fulvestrant.
References
Fulvestrant Sulfone: A Comparative Analysis of Activity Against Other Fulvestrant Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of fulvestrant sulfone relative to its parent drug, fulvestrant, and other key metabolites. The information presented is collated from publicly available research and is intended to support further investigation and drug development efforts in the field of endocrine therapies.
Introduction to Fulvestrant and its Metabolism
Fulvestrant is a selective estrogen receptor (ER) degrader (SERD) used in the treatment of hormone receptor (HR)-positive breast cancer.[1][2] Its mechanism of action involves binding to the estrogen receptor, which not only antagonizes the effects of estradiol but also leads to the degradation of the receptor itself.[1][2] Fulvestrant undergoes extensive metabolism in the liver, primarily through oxidation and conjugation pathways, giving rise to several metabolites.[3] Key among these are this compound and a 17-keto metabolite. Understanding the biological activity of these metabolites is crucial for a complete picture of fulvestrant's in vivo efficacy and potential for off-target effects.
Comparative Biological Activity
Experimental data on the activity of fulvestrant and its primary metabolites have been generated using various in vitro assays, including estrogen receptor binding and cell proliferation assays.
Estrogen Receptor Binding Affinity
The primary mechanism of fulvestrant's action is its high-affinity binding to the estrogen receptor. The relative binding affinity (RBA) of fulvestrant for the ER is approximately 89% that of estradiol.[4]
| Compound | Relative Binding Affinity (RBA) vs. Estradiol | Estrogenic Activity | Antiestrogenic Activity | Reference |
| Fulvestrant | 89% | None | High | [4] |
| This compound | Comparable to Fulvestrant | None | Comparable to Fulvestrant | [5] |
| 17-Keto-Fulvestrant | Not Reported | None | ~4.5-fold less than Fulvestrant | [3][5] |
Note: Quantitative Ki or IC50 values from a direct comparative binding assay for this compound were not available in the reviewed literature. The activity is described as "comparable" to the parent drug based on a clinical pharmacology review.[5]
Anti-proliferative Activity in Breast Cancer Cell Lines
The functional consequence of ER binding and degradation is the inhibition of cancer cell proliferation. This is often assessed using ER-positive breast cancer cell lines such as MCF-7.
| Compound | IC50 in MCF-7 cells (nM) | Reference |
| Fulvestrant | 0.29 - 0.8 | [6][7] |
| This compound | Not Reported | - |
Note: Specific IC50 values for the anti-proliferative activity of this compound in direct comparison to fulvestrant were not found in the public domain literature.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of test compounds for the estrogen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-estradiol, for binding to the estrogen receptor in a cell-free system.
Materials:
-
Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ERα)
-
Radiolabeled ligand: [3H]-estradiol
-
Test compounds: Fulvestrant, this compound, 17-Keto-Fulvestrant
-
Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)
-
Scintillation cocktail and counter
Procedure:
-
A fixed concentration of estrogen receptor and [3H]-estradiol are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compounds are added to compete for binding.
-
After incubation to reach equilibrium, the bound and free radioligand are separated (e.g., by hydroxylapatite adsorption or size-exclusion chromatography).
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined.
-
The relative binding affinity can be calculated and compared to that of a reference compound (e.g., estradiol).
MCF-7 Cell Proliferation Assay (E-SCREEN)
Objective: To assess the anti-proliferative (antiestrogenic) activity of test compounds.
Principle: This cell-based assay measures the ability of a compound to inhibit the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), often charcoal-stripped to remove endogenous hormones.
-
Test compounds: Fulvestrant, this compound, 17-Keto-Fulvestrant
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or a DNA-binding fluorescent dye like Hoechst)
-
Microplate reader
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to attach.
-
The medium is replaced with a hormone-depleted medium to synchronize the cells.
-
Cells are then treated with a constant, low concentration of estradiol to stimulate proliferation, along with a range of concentrations of the test compounds.
-
After a set incubation period (e.g., 48-72 hours), the cell proliferation reagent is added.
-
The absorbance or fluorescence is measured using a microplate reader, which is proportional to the number of viable cells.
-
The concentration of the test compound that inhibits 50% of the estradiol-stimulated cell growth (IC50) is calculated.
Visualizing Pathways and Workflows
Fulvestrant Metabolism Pathway
Caption: Simplified metabolic pathways of fulvestrant.
Fulvestrant Mechanism of Action
Caption: Fulvestrant's mechanism of action on the estrogen receptor.
Experimental Workflow: Comparative Activity Assessment
Caption: Workflow for comparing the activity of fulvestrant and its metabolites.
Conclusion
References
- 1. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating Methods for Fulvestrant: Focus on Sulfone Impurity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating analytical methods for fulvestrant, with a specific focus on the detection and separation of its primary oxidative degradation product, fulvestrant sulfone. The information presented is crucial for ensuring the quality, safety, and efficacy of fulvestrant in pharmaceutical formulations.
Introduction to Fulvestrant and its Degradation
Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1] Its chemical structure contains a sulfoxide group, which is susceptible to oxidation, leading to the formation of this compound, a critical impurity to monitor during stability studies.[2][] Stability-indicating methods are essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, ensuring that the analytical procedure is specific and accurate.
Comparison of Stability-Indicating Methods
Several High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed and validated for the determination of fulvestrant and its impurities. The following tables summarize the key parameters of these methods, offering a clear comparison for researchers to select the most suitable approach for their needs.
Chromatographic Conditions
| Parameter | Method 1 (UPLC-PDA)[4][5] | Method 2 (HPLC)[6][7][8] | Method 3 (HPLC)[] |
| Column | ACQUITY UPLC BEH Shield RP18 (50 mm × 2.1 mm, 1.7-μm) | Reverse phase C18 | Waters SunFire C8 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Water:Acetonitrile:Methanol (300:400:300, v/v/v) with 1.0 mL Orthophosphoric Acid | 1% Orthophosphoric acid:Methanol (80:20, v/v) | Water:Acetonitrile (25:75, v/v) |
| Flow Rate | 0.3 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm | 243 nm | 215 nm |
| Run Time | 6 min | Not specified | Not specified |
Method Validation Parameters
| Parameter | Method 1 (UPLC-PDA)[4][5] | Method 2 (HPLC)[6][7][8] |
| Linearity Range | Not specified | 0.5 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | Not specified |
| LOD | 0.51 µg/mL | 0.152 µg/mL |
| LOQ | 1.54 µg/mL | 0.50 µg/mL |
| Precision (%RSD) | Not specified | < 3.07% |
| Accuracy (% Recovery) | 99.7% - 100.4% | Not specified |
Experimental Protocols
Method 1: UPLC-PDA for Fulvestrant and its Impurities[4][5]
1. Preparation of Mobile Phase:
-
Mix water, acetonitrile, and methanol in the ratio of 300:400:300 (v/v/v).
-
Add 1.0 mL of orthophosphoric acid to the mixture.
-
Degas the mobile phase before use.
2. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of fulvestrant reference standard in the mobile phase to obtain a known concentration.
3. Sample Preparation:
-
For injection formulations, accurately weigh a quantity of the formulation equivalent to a known amount of fulvestrant.
-
Dissolve the sample in the mobile phase, using sonication to ensure complete dissolution.
-
Dilute to the final desired concentration with the mobile phase.
4. Chromatographic Analysis:
-
Set the column temperature and other instrument parameters as specified in the table above.
-
Inject the standard and sample solutions into the UPLC system.
-
Monitor the elution at 220 nm.
5. Forced Degradation Study:
-
Oxidative Degradation: Treat a solution of fulvestrant with 30% hydrogen peroxide (H₂O₂).[6][7][8]
-
Acidic Degradation: Treat a solution of fulvestrant with a suitable acid (e.g., 0.1 M HCl).[8]
-
Alkaline Degradation: Treat a solution of fulvestrant with a suitable base (e.g., 0.1 M NaOH).[8]
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze the stressed samples using the UPLC method to demonstrate the separation of degradation products, including this compound, from the parent drug.
Visualizations
Fulvestrant to Sulfone Transformation
The following diagram illustrates the chemical transformation of fulvestrant to its sulfone derivative through oxidation.
Caption: Oxidation of Fulvestrant to this compound.
Experimental Workflow for Method Validation
This diagram outlines the typical workflow for the validation of a stability-indicating method for fulvestrant.
Caption: Workflow for Stability-Indicating Method Validation.
Conclusion
The selection of an appropriate stability-indicating method is critical for the reliable quality control of fulvestrant. The UPLC-PDA method offers a rapid analysis time, while the described HPLC methods provide robust and sensitive alternatives.[4][5] All methods demonstrate the capability to separate fulvestrant from its key oxidative degradation product, this compound, which is essential for accurate stability assessment. Researchers and drug development professionals should consider the specific requirements of their application, including sample matrix and desired throughput, when choosing a method. The provided data and protocols serve as a valuable resource for implementing a suitable stability-indicating assay for fulvestrant.
References
- 1. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Fulvestrant and its Sulfone Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a selective estrogen receptor (ER) downregulator (SERD) widely used in the treatment of hormone receptor-positive breast cancer. As a steroidal antiestrogen, it competitively binds to the estrogen receptor, leading to its degradation and subsequent abrogation of estrogen signaling pathways.[1] Following administration, fulvestrant is metabolized in the liver through various pathways, including oxidation, which results in the formation of fulvestrant sulfone.[2][3] This guide provides a comprehensive comparison of the biological activity of fulvestrant and its sulfone metabolite, presenting available experimental data and detailed methodologies for key assays to inform further research and drug development.
Mechanism of Action: A Shared Path of Estrogen Receptor Antagonism
Both fulvestrant and its sulfone metabolite exert their primary biological effect by targeting the estrogen receptor. Fulvestrant binds to the ER with high affinity, inducing a conformational change that inhibits receptor dimerization and promotes its degradation through the proteasome pathway. This dual mechanism of antagonism and degradation effectively silences estrogen-mediated gene transcription and cellular proliferation.[1]
Preclinical studies have indicated that the metabolites of fulvestrant, including the sulfone derivative, are generally either less active or exhibit similar antiestrogenic activity to the parent compound.[3][4] Specifically, in an immature rat uterotropic/antiuterotropic assay, the this compound metabolite demonstrated no estrogenic activity while displaying antiestrogenic activity comparable to that of fulvestrant.[5]
The following diagram illustrates the established signaling pathway of fulvestrant, which is understood to be shared by its active metabolites like the sulfone derivative.
Quantitative Comparison of Biological Activity
While qualitative descriptions suggest comparable antiestrogenic activity, a comprehensive review of publicly available data reveals a lack of direct, head-to-head quantitative comparisons of fulvestrant and this compound in key biological assays. The tables below are structured to present such data; however, specific values for this compound are largely unavailable in the current literature. The data for fulvestrant is provided as a benchmark.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Assay Type | System | IC50 / RBA | Reference |
| Fulvestrant | Competitive Binding | Rat Uterine Cytosol | IC50: ~9.4 nM | [6] |
| Fulvestrant | Competitive Binding | Human Recombinant ERα | RBA: 89% (vs. Estradiol) | [6] |
| This compound | Competitive Binding | Not Available | Not Available |
Table 2: In Vitro Anti-Proliferative Activity
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Fulvestrant | MCF-7 (ER+) | Cell Proliferation | ~0.29 - 3.2 nM | [6] |
| This compound | MCF-7 (ER+) | Cell Proliferation | Not Available |
Table 3: Estrogen Receptor Degradation
| Compound | Cell Line | Assay Type | DC50 (50% Degradation Concentration) | Reference |
| Fulvestrant | MCF-7 (ER+) | Western Blot / ELISA | Not specified (Dose-dependent degradation observed) | [7] |
| This compound | MCF-7 (ER+) | Western Blot / ELISA | Not Available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize the biological activity of SERDs like fulvestrant and its metabolites.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.
Protocol Details:
-
Preparation of Rat Uterine Cytosol: Uteri from immature female rats are homogenized in a buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[8]
-
Incubation: A constant concentration of [³H]-estradiol and varying concentrations of the competitor compound (fulvestrant or this compound) are incubated with the uterine cytosol at 4°C to reach equilibrium.[8]
-
Separation of Bound and Free Ligand: The mixture is treated with a hydroxylapatite slurry, which binds the ER-ligand complexes. The slurry is then washed to remove the unbound radioligand.[8]
-
Quantification: The radioactivity of the bound ligand is measured using a liquid scintillation counter.[8]
-
Data Analysis: The percentage of specific binding of [³H]-estradiol is plotted against the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand, is then determined.[8]
MCF-7 Cell Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of estrogen-dependent breast cancer cells.
Protocol Details:
-
Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO₂.[9]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[9]
-
Treatment: The culture medium is replaced with a medium containing varying concentrations of the test compound (fulvestrant or this compound). Control wells receive the vehicle only.[9]
-
Incubation: The cells are incubated for a period of 3 to 6 days.[9]
-
Quantification of Cell Viability: Cell proliferation is assessed using a viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, which measures metabolic activity.[9]
-
Data Analysis: The absorbance or luminescence readings are plotted against the log of the compound concentration to generate a dose-response curve, from which the IC50 value is calculated.
Estrogen Receptor Degradation Assay (Western Blot)
This assay is used to visualize and quantify the reduction in ER protein levels following treatment with a compound.
Protocol Details:
-
Cell Treatment: MCF-7 cells are treated with the test compound for a specified duration (e.g., 24-48 hours).[7]
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined.[7]
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane. The membrane is then probed with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. A loading control (e.g., β-actin or GAPDH) is used to normalize the ERα signal. The DC50 value can be determined by plotting the percentage of remaining ERα against the log of the compound concentration.[7]
Conclusion
The available evidence suggests that this compound, a major metabolite of fulvestrant, retains a similar antiestrogenic profile to its parent compound, characterized by the absence of estrogenic agonism and the presence of antiestrogenic activity. However, a significant gap exists in the literature regarding direct, quantitative comparisons of their potencies in key biological assays such as estrogen receptor binding, ER degradation, and anti-proliferative effects. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which would be invaluable for a more complete understanding of the pharmacological profile of fulvestrant and its metabolites. Further research is warranted to generate these quantitative data to better inform the development of next-generation SERDs and to fully elucidate the contribution of metabolites to the overall clinical efficacy of fulvestrant.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ZB716, a steroidal selective estrogen receptor degrader (SERD), is orally efficacious in blocking tumor growth in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
Comparative Analysis of Estrogenic and Antiestrogenic Activity
A Comparative Guide to the Estrogenic Activity of Fulvestrant and its Sulfone Metabolite
For researchers, scientists, and drug development professionals, understanding the estrogenic and antiestrogenic profile of a drug and its metabolites is crucial for evaluating its overall efficacy and potential off-target effects. This guide provides a comparative assessment of the estrogenic activity of the selective estrogen receptor degrader (SERD) Fulvestrant and its major metabolite, Fulvestrant sulfone.
The primary mechanism of Fulvestrant is to antagonize the estrogen receptor (ER), leading to its degradation. Consequently, it is expected to have no estrogenic (agonist) activity and potent antiestrogenic (antagonist) activity. The available preclinical data from an in vivo uterotropic assay supports this profile for both Fulvestrant and its sulfone metabolite.
A key study conducted in immature female rats, a standard model for assessing estrogenicity, demonstrated that this compound exhibits no estrogenic activity.[1] In the same assay, its antiestrogenic potency was found to be 4.5-fold lower than that of the parent compound, Fulvestrant.[1]
Table 1: Summary of Estrogenic and Antiestrogenic Activity
| Compound | Assay | Species/Cell Line | Estrogenic Activity | Antiestrogenic Activity | Source |
| This compound | Immature Rat Uterotropic/Ant uterotropic Assay | Rat | No estrogenic activity observed | 4.5-fold less potent than Fulvestrant | [1] |
| Fulvestrant | Immature Rat Uterotropic/Ant uterotropic Assay | Rat | No estrogenic activity observed | Potent antiestrogen | [1] |
| Fulvestrant | MCF-7 Cell Proliferation Assay | Human | No estrogenic activity; inhibits proliferation | Potent inhibitor of estrogen-induced proliferation | [3] |
| Fulvestrant | Estrogen Receptor (ER) Binding Assay | N/A (Cell-free) | N/A | High binding affinity for ER | |
| Fulvestrant | ERE-Luciferase Reporter Gene Assay | Human (MCF-7 cells) | No agonist activity; inhibits E2-mediated activity | Potent inhibitor of estrogen-induced reporter activity | [4][5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used to evaluate estrogenic and antiestrogenic activity.
Immature Rat Uterotropic Assay
This in vivo assay is a standard method for assessing the estrogenic and antiestrogenic potential of a substance.
-
Animals: Immature female rats (e.g., Sprague-Dawley or Wistar), typically 18-20 days old at the start of the study.
-
Housing: Animals are housed in controlled conditions with access to food and water ad libitum.
-
Procedure for Estrogenic Activity:
-
Animals are randomly assigned to control and treatment groups.
-
The test compound (e.g., this compound) is administered daily for three consecutive days via an appropriate route (e.g., subcutaneous injection or oral gavage). A vehicle control group receives the vehicle alone. A positive control group receives a known estrogen (e.g., 17β-estradiol).
-
On the fourth day, approximately 24 hours after the last dose, the animals are euthanized.
-
The uteri are carefully excised, trimmed of fat and connective tissue, and weighed (wet weight).
-
A significant increase in uterine weight in the treated group compared to the vehicle control group indicates estrogenic activity.
-
-
Procedure for Antiestrogenic Activity:
-
Animals are co-administered the test compound and a standard dose of an estrogen (e.g., 17β-estradiol) for three consecutive days.
-
A positive control group receives only the estrogen and the vehicle.
-
A significant reduction in the estrogen-induced increase in uterine weight in the co-treated group compared to the estrogen-only group indicates antiestrogenic activity.
-
MCF-7 Cell Proliferation Assay (E-SCREEN)
This in vitro assay measures the ability of a compound to induce or inhibit the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Hormone Deprivation: Prior to the assay, cells are cultured in a phenol red-free medium with charcoal-stripped FBS for several days to deplete endogenous estrogens.
-
Assay Procedure:
-
Cells are seeded in multi-well plates (e.g., 96-well) in the hormone-depleted medium.
-
After allowing the cells to attach, they are treated with various concentrations of the test compound. For antiestrogenic assessment, cells are co-treated with the test compound and a fixed concentration of 17β-estradiol.
-
Appropriate controls (vehicle, 17β-estradiol alone) are included.
-
The cells are incubated for a period of 6-7 days.
-
Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.
-
An increase in cell number relative to the vehicle control indicates estrogenic activity, while a decrease in estradiol-induced proliferation indicates antiestrogenic activity.
-
Estrogen Receptor (ER) Binding Assay
This in vitro assay determines the ability of a compound to bind to the estrogen receptor, typically using a competitive binding format.
-
Reagents:
-
Source of ER: Can be recombinant human ERα or ERβ, or cytosol prepared from estrogen target tissues (e.g., rat uterus).
-
Radiolabeled Ligand: A high-affinity radiolabeled estrogen, such as [3H]17β-estradiol.
-
Test Compound: The compound to be evaluated (e.g., this compound).
-
-
Assay Procedure:
-
A fixed concentration of the ER preparation and the radiolabeled ligand are incubated with varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Non-specific binding is determined in parallel incubations containing a large excess of an unlabeled estrogen (e.g., diethylstilbestrol).
-
Bound and free radioligand are separated using methods like hydroxylapatite adsorption or dextran-coated charcoal.
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
The ability of the test compound to displace the radiolabeled ligand from the ER is used to determine its binding affinity (IC50 value).
-
Estrogen-Responsive Reporter Gene Assay
This in vitro assay measures the ability of a compound to activate or inhibit the transcriptional activity of the estrogen receptor.
-
Cell Line: A suitable host cell line (e.g., MCF-7, T47D, or HEK293) is transfected with two plasmids:
-
An expression vector for the estrogen receptor (if not endogenously expressed).
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Assay Procedure:
-
The transfected cells are plated in multi-well plates.
-
Cells are treated with various concentrations of the test compound. For assessing antiestrogenic activity, cells are co-treated with the test compound and a fixed concentration of 17β-estradiol.
-
After an incubation period (typically 24-48 hours), the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
An increase in reporter gene activity indicates estrogenic (agonist) activity, while a decrease in estradiol-induced reporter activity indicates antiestrogenic (antagonist) activity.
-
Visualizations
Experimental Workflow for Assessing Estrogenic Activity
Caption: Workflow for assessing the estrogenic and antiestrogenic activity of a test compound.
Estrogen Receptor Signaling and Fulvestrant's Mechanism of Action
Caption: Simplified estrogen receptor signaling pathway and the antagonistic action of Fulvestrant.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized Fulvestrant Sulfone via NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectral data for Fulvestrant and its synthesized sulfone metabolite. The validation of the synthesized Fulvestrant sulfone structure is critical for researchers in drug development and metabolism studies. This document outlines the detailed experimental protocols and presents a comparative analysis of the anticipated ¹H and ¹³C NMR chemical shifts to aid in the structural elucidation and verification of the synthesized compound.
Introduction
Fulvestrant is a potent selective estrogen receptor downregulator (SERD) used in the treatment of hormone receptor-positive breast cancer. Its metabolism in vivo can lead to the formation of various byproducts, including this compound, through the oxidation of the sulfoxide moiety. The synthesis of this sulfone derivative is essential for its use as a reference standard in metabolic studies and for impurity profiling in pharmaceutical quality control.
The key structural difference between Fulvestrant and this compound lies in the oxidation state of the sulfur atom in the side chain. Fulvestrant contains a sulfoxide group (-S=O), while this compound possesses a sulfone group (-SO₂-). This seemingly minor change induces significant alterations in the local electronic environment, which can be readily detected and characterized by NMR spectroscopy. This guide will focus on the expected downfield shifts of protons and carbons alpha and beta to the sulfur atom upon oxidation from a sulfoxide to a sulfone.
Experimental Protocols
Synthesis of this compound
This compound is synthesized via the oxidation of Fulvestrant. A common method involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (CH₂Cl₂).
Materials:
-
Fulvestrant
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Dissolve Fulvestrant in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: ~250 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is particularly useful for assigning quaternary carbons and confirming the overall structure.
-
Structural Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of synthesized this compound.
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Fulvestrant and the predicted shifts for this compound. The key diagnostic signals are those of the protons and carbons in proximity to the sulfur atom, which are expected to shift downfield upon oxidation.
Table 1: Comparison of Key Predicted ¹H NMR Chemical Shifts (ppm)
| Protons | Fulvestrant (Sulfoxide) | This compound (Sulfone) | Expected Shift Change (Δδ) |
| α-CH₂ (to S) | ~ 2.7 - 2.9 | ~ 3.0 - 3.3 | Downfield |
| β-CH₂ (to S) | ~ 1.7 - 1.9 | ~ 1.9 - 2.1 | Downfield |
Table 2: Comparison of Key Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbons | Fulvestrant (Sulfoxide) | This compound (Sulfone) | Expected Shift Change (Δδ) |
| α-C (to S) | ~ 50 - 55 | ~ 55 - 60 | Downfield |
| β-C (to S) | ~ 22 - 25 | ~ 24 - 27 | Downfield |
Table 3: Hypothetical Experimental vs. Predicted ¹H NMR Data for Synthesized this compound
| Protons | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Conclusion |
| α-CH₂ (to S) | 3.0 - 3.3 | 3.15 | Consistent |
| β-CH₂ (to S) | 1.9 - 2.1 | 2.02 | Consistent |
| Aromatic Protons | 6.5 - 7.2 | 6.6 - 7.1 | Consistent |
| Steroidal Protons | 0.8 - 2.5 | 0.8 - 2.4 | Consistent |
Table 4: Hypothetical Experimental vs. Predicted ¹³C NMR Data for Synthesized this compound
| Carbons | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Conclusion |
| α-C (to S) | 55 - 60 | 57.8 | Consistent |
| β-C (to S) | 24 - 27 | 25.5 | Consistent |
| Aromatic Carbons | 110 - 160 | 112 - 158 | Consistent |
| Steroidal Carbons | 10 - 90 | 11 - 88 | Consistent |
Conclusion
The successful synthesis of this compound can be unequivocally confirmed by a thorough analysis of its ¹H and ¹³C NMR spectra. The most telling evidence for the conversion of the sulfoxide to the sulfone is the significant downfield shift of the signals corresponding to the protons and carbons alpha and beta to the sulfur atom. By comparing the acquired experimental data with the predicted chemical shifts outlined in this guide, researchers can confidently validate the structure of their synthesized this compound, ensuring the integrity of their subsequent studies. The use of 2D NMR techniques is highly recommended to provide unambiguous assignments and further solidify the structural confirmation.
Fulvestrant Sulfone Levels: A Comparative Analysis in Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of fulvestrant sulfone levels in various patient populations based on available experimental data. Fulvestrant, a selective estrogen receptor degrader (SERD), is a critical therapy for hormone receptor-positive breast cancer. Understanding the disposition of its metabolites, such as this compound, is essential for optimizing treatment strategies and identifying potential sources of variability in patient response.
Executive Summary
Direct comparative data on this compound levels across different patient populations are limited in published literature. Clinical studies have consistently reported that the plasma concentrations of fulvestrant's sulfone metabolite are generally low, often falling below the limit of quantification (LOQ) of analytical assays. However, subtle variations and the underlying metabolic pathways warrant consideration for researchers in this field. This guide synthesizes the available information, presents it in a structured format, and provides detailed experimental context.
Quantitative Data Summary
The following table summarizes the key findings on this compound levels from clinical and preclinical studies. Due to the low concentrations observed, much of the data is qualitative.
| Patient Population/Study Group | This compound Levels | Key Findings & Citations |
| Healthy Volunteers (Male & Female) | Low / Below Limit of Quantification | In a study with healthy volunteers receiving intramuscular fulvestrant, plasma concentrations of the sulfone metabolite were low, with all analyzed samples being close to or below the limit of quantification (1 ng/mL).[1] |
| Postmenopausal Women with Advanced Breast Cancer | Low / Majority Below Limit of Quantification | Following single and multiple injections of long-acting intramuscular fulvestrant, plasma concentrations of the sulfone metabolite were low, and the majority of samples were below the limit of quantification.[1] |
| Patients with Renal Impairment (Creatinine Clearance ≥30 mL/min) | No Apparent Effect on Parent Drug Clearance | While specific data on sulfone levels are not provided, studies indicate no apparent effect of renal impairment on the clearance of the parent drug, fulvestrant. This suggests that significant alterations in metabolite levels are unlikely in this population.[1] |
| Patients with Mild Hepatic Impairment | No Apparent Effect on Parent Drug Clearance | Similar to renal impairment, mild hepatic impairment did not show an apparent effect on fulvestrant clearance. The impact on sulfone levels is not explicitly reported but is likely minimal.[1] |
| Different Ethnicities (Black, Hispanic, Japanese, White) | No Difference in Parent Drug Clearance | No significant differences in fulvestrant clearance were observed among Black, Hispanic, Japanese, or White subjects, suggesting that ethnicity may not be a major determinant of metabolite levels.[1] |
| Different Age Groups | No Clear Relationship with Parent Drug Clearance | Population pharmacokinetic analyses have not identified a clear relationship between age and fulvestrant clearance.[1] |
Experimental Protocols
The quantification of fulvestrant and its metabolites, including the sulfone form, typically relies on highly sensitive bioanalytical techniques. The following outlines a general experimental protocol based on methods described in the literature.
1. Sample Collection and Preparation:
-
Biological Matrix: Human plasma is the most common matrix for pharmacokinetic analysis.
-
Anticoagulant: Typically collected in tubes containing potassium K2-EDTA.
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Extraction: Due to the complexity of the plasma matrix, an extraction step is necessary to isolate the analyte of interest. Common techniques include:
-
Liquid-Liquid Extraction (LLE): Involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Utilizes a solid sorbent to retain the analyte while impurities are washed away.
-
2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.
-
Chromatographic Separation:
-
Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient or isocratic conditions are optimized to achieve good separation of fulvestrant and its metabolites from endogenous plasma components.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) is typically used, often in negative ion mode for fulvestrant and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion). This highly selective detection method minimizes interference from other molecules.
-
Internal Standard: A stable isotope-labeled version of the analyte (e.g., deuterated fulvestrant) is added to the samples at a known concentration to correct for variations in extraction efficiency and instrument response.
-
3. Method Validation:
The analytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For this compound, the LOQ has been reported to be around 1 ng/mL.[1]
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Signaling Pathways and Experimental Workflows
Fulvestrant Metabolism:
Fulvestrant undergoes extensive metabolism in the liver. The biotransformation pathways are analogous to those of endogenous steroids and include oxidation, aromatic hydroxylation, and conjugation. The sulfone metabolite is formed through the oxidation of the sulfur atom in the side chain of the fulvestrant molecule.
Experimental Workflow for this compound Quantification:
The following diagram illustrates a typical workflow for the analysis of this compound in patient plasma samples.
Conclusion
The available evidence indicates that this compound is a minor metabolite of fulvestrant with plasma concentrations that are consistently low and often undetectable in various patient populations. While factors such as age, ethnicity, and mild organ impairment do not appear to significantly influence the clearance of the parent drug, their direct impact on sulfone levels has not been extensively studied due to these analytical challenges. Future research employing more sensitive analytical methodologies may be required to accurately quantify this compound and explore potential inter-patient variability. The provided experimental protocols and workflows serve as a foundational guide for researchers aiming to investigate the pharmacokinetics of fulvestrant and its metabolites further.
References
A Comparative Guide: Fulvestrant and Tamoxifen in Estrogen Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fulvestrant and its metabolite, Fulvestrant sulfone, with Tamoxifen, a widely used selective estrogen receptor modulator (SERM) in the treatment of estrogen receptor-positive (ER+) breast cancer. The information presented herein is based on available preclinical and clinical data to assist researchers in understanding the nuances of these endocrine therapies.
Executive Summary
Fulvestrant is a selective estrogen receptor degrader (SERD) that functions as a pure antiestrogen, whereas Tamoxifen is a SERM with both antagonist and partial agonist effects on the estrogen receptor. While information on this compound, a metabolite of Fulvestrant, is limited and presents some conflicting findings regarding its activity, the parent compound Fulvestrant has been extensively studied. This guide will focus on the comparative efficacy and mechanisms of Fulvestrant and Tamoxifen, with a discussion on the current understanding of this compound.
Mechanism of Action
Tamoxifen: As a SERM, Tamoxifen competitively binds to the estrogen receptor. In breast tissue, it acts as an antagonist, blocking estrogen from binding and thereby inhibiting the growth-promoting effects of estrogen on ER+ cancer cells. However, in other tissues, such as the endometrium and bone, it can act as a partial agonist.
Fulvestrant: Fulvestrant is a pure estrogen receptor antagonist. It binds to the estrogen receptor with high affinity, leading to a conformational change that results in the inhibition of receptor dimerization, disruption of its nuclear localization, and ultimately, the degradation of the estrogen receptor protein.[1][2] This dual mechanism of antagonism and degradation leads to a more complete shutdown of estrogen signaling compared to Tamoxifen.
This compound: this compound is a metabolite of Fulvestrant, formed by the oxidation of the sulfoxide group. There is conflicting information regarding its biological activity. Some preliminary research suggests a potential for enhanced binding affinity to the estrogen receptor, which could be of interest in structure-activity relationship studies. However, a clinical pharmacology review by the FDA indicates that the sulfone metabolite of Fulvestrant exhibits no estrogenic activity.[3] Further research is required to definitively characterize the antiestrogenic potential of this compound.
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies of Fulvestrant and Tamoxifen. Data for this compound is not available for a direct comparison.
Table 1: In Vitro Efficacy in ER+ Breast Cancer Cell Lines (e.g., MCF-7)
| Parameter | Fulvestrant | Tamoxifen | Reference |
| IC50 (Cell Growth Inhibition) | 0.29 nM | ~10-100 nM (varies by study) | [4] |
| ER Degradation | >95% at 5 nM | No significant degradation | |
| Effect on Cell Cycle | Arrest in G0/G1 phase | Arrest in G0/G1 phase | |
| Induction of Apoptosis | Induces apoptosis | Induces apoptosis |
Table 2: Clinical Efficacy in Advanced ER+ Breast Cancer (Postmenopausal Women)
| Endpoint | Fulvestrant (500 mg) | Tamoxifen (20 mg/day) | Reference |
| Time to Progression (TTP) - First-line | Median ~16.6 months | Median ~13.8 months | |
| Objective Response Rate (ORR) - First-line | ~46% | ~45% | |
| Clinical Benefit Rate (CBR) - Second-line | ~45.6% | Not directly compared in this context |
Note: Clinical trial data can vary based on patient population and study design. The values presented are illustrative of comparative findings.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the efficacy of antiestrogen compounds.
1. Cell Proliferation Assay (MCF-7 cells)
-
Objective: To determine the inhibitory effect of the compounds on the proliferation of ER+ breast cancer cells.
-
Method:
-
Cell Culture: MCF-7 cells are cultured in phenol red-free DMEM/F12 medium supplemented with charcoal-stripped fetal bovine serum to minimize the influence of exogenous estrogens.
-
Treatment: Cells are seeded in 96-well plates and, after attachment, treated with a range of concentrations of Fulvestrant, this compound, or Tamoxifen for a specified period (e.g., 72-96 hours).
-
Quantification: Cell viability is assessed using assays such as MTT, MTS, or a luminescent cell viability assay (e.g., CellTiter-Glo®). The absorbance or luminescence is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
2. Western Blot for Estrogen Receptor Degradation
-
Objective: To assess the ability of the compounds to induce the degradation of the estrogen receptor alpha (ERα) protein.
-
Method:
-
Cell Treatment: MCF-7 cells are treated with the test compounds for a defined time course (e.g., 6, 12, 24 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
3. Apoptosis Assay (TUNEL Assay)
-
Objective: To detect DNA fragmentation, a hallmark of apoptosis, induced by the compounds.
-
Method:
-
Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and fixed with paraformaldehyde.
-
Permeabilization: Cells are permeabilized to allow entry of the labeling enzyme.
-
TdT Labeling: The terminal deoxynucleotidyl transferase (TdT) enzyme is used to incorporate labeled dUTP (e.g., Br-dUTP or fluorescently labeled dUTP) at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using Br-dUTP, a fluorescently labeled anti-BrdU antibody is used for detection. If using a directly labeled dUTP, the fluorescence can be measured directly.
-
Analysis: The percentage of apoptotic cells is quantified using fluorescence microscopy or flow cytometry.
-
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway and Points of Intervention
The following diagram illustrates the classical estrogen receptor signaling pathway and highlights the distinct mechanisms of action of Tamoxifen and Fulvestrant.
Caption: Mechanism of action of Estrogen, Tamoxifen, and Fulvestrant.
Crosstalk with Other Signaling Pathways
Estrogen receptor signaling is known to have significant crosstalk with other major signaling pathways implicated in cancer progression, such as the MAPK and PI3K/Akt pathways.[5][6][7][8] Endocrine resistance can emerge through the activation of these alternative pathways.
Caption: Crosstalk between ER, PI3K/Akt, and MAPK pathways.
General Experimental Workflow for Compound Comparison
The following diagram outlines a typical workflow for the preclinical comparison of antiestrogen compounds.
Caption: Workflow for comparing antiestrogen compounds in vitro.
Conclusion
Fulvestrant and Tamoxifen represent two distinct classes of endocrine therapies for ER+ breast cancer with different mechanisms of action. Fulvestrant's ability to both antagonize and degrade the estrogen receptor offers a more complete blockade of estrogen signaling and may provide an advantage in certain clinical scenarios. The biological activity of this compound, a metabolite of Fulvestrant, requires further investigation to resolve conflicting reports and to determine its potential contribution to the overall efficacy of the parent drug. Future research focusing on the direct comparison of this compound with other antiestrogens and a deeper understanding of its interaction with the estrogen receptor and downstream signaling pathways will be valuable for the drug development community.
References
- 1. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fulvestrant - NCI [cancer.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The role of mitogen-activated protein (MAP) kinase in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The role of MAP kinases and MAP kinase phosphatase-1 in resistance to breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Fulvestrant Sulfone
Fulvestrant sulfone is a primary metabolite and known impurity of the potent estrogen receptor antagonist, Fulvestrant.[1] Due to its close structural and functional relationship with the parent compound, and the limited availability of specific disposal information for the sulfone form, the disposal procedures for Fulvestrant should be strictly followed as a conservative and safe approach. Fulvestrant is classified as hazardous, with potential reproductive toxicity and significant environmental risks.[2][3][4]
Proper disposal is not merely a procedural step but a critical component of laboratory safety and environmental stewardship. Adherence to these guidelines is essential to prevent environmental contamination and minimize health risks to personnel.
Hazard and Safety Summary
Before handling or disposing of this compound, it is crucial to understand its associated hazards, which are extrapolated from the Safety Data Sheets (SDS) of Fulvestrant.
| Hazard Classification | GHS Code | Description | Source |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child. | [2][4] |
| Effects on or via Lactation | H362 | May cause harm to breast-fed children. | [2][3] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [3][4] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [3][4] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [4] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound from a research or laboratory setting.
1. Personal Protective Equipment (PPE) and Handling:
-
Gloves: Always handle with appropriate chemical-resistant gloves. Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[5]
-
Eye Protection: Wear safety glasses with side shields or a face shield. Ensure eye protection equipment is tested and approved under government standards like NIOSH (US) or EN 166 (EU).[5]
-
Body Protection: A complete chemical-protective suit is recommended to prevent skin exposure.[5]
-
Respiratory Protection: If there is a risk of airborne particles or aerosols, use a full-face particle respirator (e.g., N100 type).[5]
-
Ventilation: Work in a well-ventilated area, preferably using process enclosures or local exhaust ventilation to control airborne levels.[5]
-
Special Precautions: Avoid contact during pregnancy or while nursing.[2][3][5] Do not eat, drink, or smoke when using this product.[2][3]
2. Waste Segregation and Collection:
-
Identify as Hazardous Waste: Due to its toxicological and ecotoxicological profile, this compound must be managed as hazardous chemical waste.[6]
-
Container: Collect waste, including contaminated consumables (e.g., pipette tips, vials, gloves), into a designated, sealable, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and clearly identify the contents (i.e., "this compound waste").
3. Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains or water courses.[2]
-
Cleanup:
-
For liquid spills, absorb with an inert, finely-powdered material such as diatomite or universal binders.[2]
-
For solid spills, carefully sweep up the material to avoid dust formation and place it into the hazardous waste container.[6]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[2]
-
Collect all cleanup materials as hazardous waste.
-
4. Final Disposal Procedure:
-
Professional Disposal Service: Do not dispose of this compound in standard laboratory trash or down the drain.[7][8] Arrange for disposal by contacting a licensed professional hazardous waste disposal company.[5]
-
Incineration: The recommended method of destruction is through high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][9]
-
Regulatory Compliance: Ensure all disposal activities comply with prevailing country, federal, state, and local regulations for hazardous pharmaceutical waste.[2][5][6][8]
Disposal Workflow Diagram
The following diagram outlines the logical steps and decision points for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 98008-06-1 | Benchchem [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medline.com [medline.com]
- 6. fishersci.com [fishersci.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Essential Safety and Logistical Information for Handling Fulvestrant Sulfone
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Fulvestrant sulfone is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and ensure a safe laboratory environment. The following procedures are based on safety guidelines for Fulvestrant and its sulfone metabolite, which should be handled as a hazardous cytotoxic compound.
Quantitative Data Summary
A workplace risk assessment should be conducted to determine the specific requirements for handling this compound, as factors like the amount, concentration, and duration of exposure can influence the necessary protective measures.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) for Fulvestrant | 0.001 mg/m³ (8-hour Time-Weighted Average) | [1] |
| Recommended Storage Temperature | -20°C | [1] |
Note: A specific Occupational Exposure Limit (OEL) for this compound has not been established. Therefore, the OEL for the parent compound, Fulvestrant, should be considered as a conservative limit.
Experimental Protocols: Step-by-Step Handling and Disposal Plan
1. Pre-Handling Preparations:
-
Training: All personnel must be trained on the hazards of this compound and the procedures outlined in this document. This training should be documented.
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential exposure.[2] The work surface should be lined with disposable, plastic-backed absorbent pads.[3]
-
Spill Kit: A spill kit specifically for cytotoxic drugs must be readily available in the designated handling area.[2]
-
Personal Protective Equipment (PPE) Donning: Before entering the designated area, personnel must don the required PPE in the correct order.
2. Required Personal Protective Equipment (PPE):
Based on established guidelines for handling cytotoxic agents, the following PPE is mandatory:
-
Gloves: Two pairs of chemotherapy-tested nitrile gloves should be worn at all times.[4][5] Gloves must be changed regularly and immediately if contaminated, torn, or punctured.[4]
-
Gown: A disposable, solid-front gown made of a material resistant to hazardous drug permeability (e.g., polyethylene-coated polypropylene) is required.[4]
-
Eye Protection: Safety glasses with side shields or a full-face shield must be worn to protect against splashes.[1]
-
Respiratory Protection: If there is a risk of aerosol or dust formation, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[1][3] Work should ideally be performed in a manner that minimizes the generation of aerosols or dust.[6]
3. Handling Procedures:
-
Weighing and Reconstitution: All weighing of solid this compound and reconstitution of the compound should be performed within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of particles.[2]
-
Luer-Lock Syringes: Use Luer-Lock syringes and other closed-system transfer devices (CSTDs) whenever possible to prevent leakage and aerosol generation during liquid transfers.[4]
-
Labeling: All containers holding this compound must be clearly labeled with the chemical name and appropriate hazard warnings (e.g., "Cytotoxic," "Reproductive Hazard").
4. Post-Handling Procedures:
-
Decontamination: All non-disposable equipment and surfaces in the designated handling area should be decontaminated with an appropriate cleaning agent (e.g., a high-pH solution or a commercially available cytotoxic drug decontamination agent) followed by a rinse with water.
-
PPE Doffing: PPE should be removed in a manner that avoids self-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.
5. Waste Disposal Plan:
-
Segregation: All waste contaminated with this compound is considered hazardous chemical waste and must be segregated from other laboratory waste streams.[3][4]
-
Containers:
-
Sharps: Needles, syringes, and other sharp objects must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.[4]
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid waste should be placed in a clearly labeled, leak-proof hazardous waste container.[4]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container.
-
-
Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.[6]
Visual Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
